5-Bromo-6-chloropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROMMQAFZTGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562012 | |
| Record name | 5-Bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-85-4 | |
| Record name | 5-Bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-chloropyridin-3-ol, a key intermediate in the development of novel pharmaceutical compounds. This document details a plausible multi-step synthetic pathway, experimental protocols, and the characterization of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 130115-85-4 | [1][2] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | 98% (typical) | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Synthesis Pathway
A proposed synthetic route to this compound commences with the commercially available starting material, 2-aminopyridine. The pathway involves a three-step process encompassing bromination, chlorination, and a subsequent Sandmeyer-type reaction for the introduction of the hydroxyl group.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure outlines the bromination of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Acetic Acid
-
Bromine
-
Petroleum ether
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine in acetic acid.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C initially.
-
Allow the temperature to rise to 50°C as the addition continues.
-
After the addition is complete, the precipitated hydrobromide salt of the product is collected.
-
The crude product is then treated to remove any 2-amino-3,5-dibromopyridine impurity by washing with hot petroleum ether.
-
The purified 2-amino-5-bromopyridine is dried before proceeding to the next step.
Step 2: Synthesis of 2-Amino-5-bromo-6-chloropyridine
Materials:
-
2-Amino-5-bromopyridine
-
Strongly acidic medium (e.g., concentrated sulfuric acid or glacial acetic acid with HCl gas)
-
Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)
General Procedure:
-
Dissolve 2-amino-5-bromopyridine in a strongly acidic medium in a reaction vessel equipped with a stirrer and temperature control.
-
Cool the mixture to a low temperature (typically 0-10°C).
-
Slowly introduce the chlorinating agent while maintaining the low temperature.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is carefully quenched with a base (e.g., sodium hydroxide solution) to neutralize the acid.
-
The product is then extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the conversion of the amino group of 2-amino-5-bromo-6-chloropyridine to a hydroxyl group via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-bromo-6-chloropyridine
-
Aqueous mineral acid (e.g., sulfuric acid or hydrochloric acid)
-
Sodium nitrite
-
Copper(I) oxide or other copper catalyst (optional, for hydroxylation)
-
Water
Procedure:
-
Diazotization:
-
Suspend or dissolve 2-amino-5-bromo-6-chloropyridine in a cold aqueous mineral acid (typically 0-5°C).
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled below 5°C. The formation of the diazonium salt is indicated by a color change.
-
-
Hydrolysis:
-
The resulting diazonium salt solution is then heated to facilitate the replacement of the diazonium group with a hydroxyl group. The temperature and duration of heating will depend on the specific substrate and acid used. The use of a copper catalyst, such as copper(I) oxide, can promote this hydroxylation.
-
The reaction progress can be monitored by the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled and neutralized.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final product.
-
Characterization Data
Due to the limited availability of detailed public data, the following table summarizes the expected characterization data for this compound based on its chemical structure and data for analogous compounds. Researchers should perform their own analyses for confirmation.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons would be observed in the downfield region of the spectrum. The exact chemical shifts and coupling constants would depend on the solvent used. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring are expected. The carbon bearing the hydroxyl group would be shifted downfield, as would the carbons bonded to the halogen atoms. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad signal around 3200-3600 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching (in the fingerprint region) would be expected. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.44 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
| Melting Point | Not available in the reviewed literature. To be determined experimentally. |
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow from synthesis to characterization.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and perform their own optimizations and detailed analyses.
References
5-Bromo-6-chloropyridin-3-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-6-chloropyridin-3-ol, a halogenated pyridine derivative of significant interest as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its known characteristics, provides insights into its synthesis and reactivity, and includes essential safety information.
Core Compound Properties
This compound is a polysubstituted aromatic heterocycle. The presence of bromine, chlorine, and hydroxyl functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 130115-85-4[1] |
| Molecular Formula | C₅H₃BrClNO[1] |
| Molecular Weight | 208.44 g/mol [1][2] |
| InChI | InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H[3] |
| InChIKey | XUROMMQAFZTGAW-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)O[1] |
Synonyms: 5-bromo-6-chloro-3-pyridinol, 2-Chloro-3-bromo-5-hydroxypyridine, 3-BROMO-2-CHLORO-5-HYDROXYPYRIDINE.[1]
Physical and Chemical Properties
Detailed experimental data for some physical properties of this compound are not widely reported in publicly available literature. The data presented below is a combination of information from commercial suppliers and computed values from reputable chemical databases.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid[3][4] | Commercial Supplier |
| Purity | 95+% to 98%[3][4] | Commercial Supplier |
| Storage Conditions | Inert atmosphere, 2-8°C[3][4] | Commercial Supplier |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 206.90865 Da | PubChem[1] |
| Monoisotopic Mass | 206.90865 Da | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the interplay of its functional groups. The hydroxyl group can undergo typical reactions such as etherification. For instance, it can be methylated using methyl iodide in the presence of a base like potassium carbonate. The bromine and chlorine atoms are potential sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
The following section details a representative experimental protocol for a reaction using this compound as a starting material, illustrating the reactivity of its hydroxyl group.
Protocol 1: Methylation of this compound
This protocol describes the O-methylation of the hydroxyl group on the pyridine ring.
Materials:
-
This compound (0.50 g, 2.4 mmol)[2]
-
Potassium carbonate (K₂CO₃) (0.50 g, 3.6 mmol)[2]
-
Methyl iodide (0.20 mL, 2.9 mmol)[2]
-
Dimethylformamide (DMF) (3.00 mL)[2]
-
Water
Procedure:
-
To a stirred mixture of this compound in DMF, add potassium carbonate followed by methyl iodide.[2]
-
Seal the reaction vessel and heat the mixture at 45°C for 4 hours.[2]
-
Allow the mixture to cool and stand at room temperature overnight.[2]
-
Dilute the resulting mixture with water to precipitate the product.[2]
-
Collect the precipitate by filtration and dry to yield the product, 5-bromo-6-chloro-3-methoxypyridine, as a tan solid.[2]
Characterization of the Product:
-
LCMS (API-ES): m/z 223 (M+H)⁺[2]
-
¹H NMR (400 MHz, CDCl₃): δ 8.04 (s, 1H), 7.49 (d, J=1.37 Hz, 1H), 3.86 (s, 3H).[2]
Below is a graphical representation of this experimental workflow.
Caption: Workflow for the O-methylation of this compound.
Spectral Data
While specific spectral data for this compound is not widely published, several commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[5] Researchers are advised to obtain a certificate of analysis from their supplier for detailed characterization data.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302 (Harmful if swallowed)[3]H315 (Causes skin irritation)[3]H319 (Causes serious eye irritation)[3]H335 (May cause respiratory irritation)[3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray)[3]P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3] |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Relationships
The utility of this compound lies in its role as a versatile chemical intermediate. The diagram below illustrates its position as a foundational block for creating a diverse range of more complex heterocyclic compounds through various synthetic transformations.
Caption: Synthetic utility of this compound as a chemical intermediate.
References
Spectroscopic Profile of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-6-chloropyridin-3-ol (CAS No. 130115-85-4). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on closely related analogues and established analytical protocols. The information herein is intended to support research, development, and quality control activities involving this halogenated pyridinol derivative.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 130115-85-4 | PubChem[1] |
| Molecular Formula | C₅H₃BrClNO | PubChem[1] |
| Molecular Weight | 208.44 g/mol | PubChem[1] |
| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, particularly 3-bromo-5-chloro-pyridines, as detailed in patent literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | H-2 |
| ~7.4 - 7.6 | d | H-4 |
| ~5.0 - 6.0 | br s | OH |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-3 |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-2 |
| ~125 - 130 | C-4 |
| ~110 - 115 | C-5 |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3100 | O-H stretch (broad) |
| ~1600, ~1480 | C=C, C=N stretch (aromatic) |
| ~1200 | C-O stretch |
| ~800 - 600 | C-Cl, C-Br stretch |
| Sample Preparation: KBr pellet or Nujol mull |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 207, 209, 211 | [M]⁺ isotopic cluster for C₅H₃BrClNO |
| 179, 181 | [M-CO]⁺ fragment |
| 128, 130 | [M-Br]⁺ fragment |
| Ionization Mode: Electron Ionization (EI) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
References
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloropyridin-3-ol (CAS Number: 130115-85-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-6-chloropyridin-3-ol, a key intermediate in medicinal chemistry. The information is presented to support research and development activities, with a focus on data clarity, experimental methodology, and logical relationships in its synthetic applications.
Chemical Identity and Structure
This compound is a halogenated pyridinol derivative. Its structure, characterized by a pyridine ring substituted with bromine, chlorine, and a hydroxyl group, makes it a versatile building block in organic synthesis.
| Identifier | Value |
| CAS Number | 130115-85-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol |
| SMILES | OC1=CC(Br)=C(Cl)N=C1 |
| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
Tabulated Physicochemical Data
| Property | Value | Source/Method |
| Physical Form | Solid | Supplier Data |
| Melting Point | Estimated: 165-175 °C | Based on the analogous compound 3-Bromo-5-hydroxypyridine (165-170 °C) and the expected impact of an additional chloro-substituent. |
| Boiling Point | 388.608 °C at 760 mmHg | Supplier Data |
| Density | 1.908 g/cm³ | Supplier Data |
| pKa (acid dissociation constant) | Estimated: 7.5 - 8.5 | Based on the pKa of 3-hydroxypyridine (approx. 8.7) and the electron-withdrawing effects of the bromo and chloro substituents, which are expected to increase acidity (lower pKa). |
| LogP (octanol-water partition coefficient) | 2.1 | Computed by XLogP3 |
| Aqueous Solubility | Low (estimated) | Halogenated pyridines generally exhibit low aqueous solubility, which tends to decrease with increasing molecular weight. |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | Computed |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures that can be applied to this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the pKa of an ionizable compound.
Protocol:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water or a relevant aqueous buffer.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Synthetic Workflow and Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. One notable application is its use as a building block for the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.
The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key starting material.
Caption: Generalized synthetic workflow utilizing this compound.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, providing both reported and estimated data in a structured format. The inclusion of detailed experimental protocols for melting point, pKa, and aqueous solubility determination offers a practical resource for researchers. Furthermore, the visualization of its role as a synthetic intermediate highlights its importance in the development of novel therapeutic agents. This compilation of data and methodologies is intended to facilitate further research and application of this versatile chemical compound.
Reactivity Profile of 5-Bromo-6-chloropyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropyridin-3-ol is a versatile halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom, a less reactive chlorine atom, and a nucleophilic hydroxyl group, offers a rich and tunable reactivity profile. This guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its participation in key organic transformations including reactions at the hydroxyl group, palladium-catalyzed cross-coupling reactions, and electrophilic substitutions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate its application in synthetic chemistry.
Introduction
Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals due to their ability to engage in crucial biological interactions. This compound, in particular, serves as a valuable building block, enabling the introduction of diverse functionalities at specific positions on the pyridine ring. The differential reactivity of its substituents allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This document outlines the core reactivity principles of this compound, providing a technical resource for its strategic utilization in multi-step syntheses.
Reactions at the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a key functional handle that readily participates in various reactions, allowing for its protection or conversion to other functional groups.
O-Alkylation
The phenolic hydroxyl group can be easily alkylated under basic conditions. A common and efficient method involves the use of an alkyl halide in the presence of a mild base such as potassium carbonate.
Table 1: O-Alkylation of this compound
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| O-Methylation | Methyl iodide, K₂CO₃, DMF, 45 °C, 4h | 5-Bromo-6-chloro-3-methoxypyridine | Not explicitly stated, but product was isolated and characterized. | [1] |
Experimental Protocol: Synthesis of 5-Bromo-6-chloro-3-methoxypyridine [1]
To a stirred mixture of this compound (0.50 g, 2.4 mmol) in dimethylformamide (DMF, 3.00 mL) is added potassium carbonate (K₂CO₃, 0.50 g, 3.6 mmol) followed by methyl iodide (0.20 mL, 2.9 mmol). The reaction vessel is sealed and heated at 45°C for 4 hours. After this period, the mixture is allowed to cool to room temperature and stand overnight. The resulting mixture is then diluted with water, and the precipitate is collected by filtration and dried to yield the product.
Caption: O-Alkylation of this compound.
O-Acylation
The hydroxyl group can also be acylated to form the corresponding ester. This is typically achieved by reacting the pyridinol with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. While a specific protocol for this compound is not available, a general procedure can be inferred from similar transformations.
Hypothetical Experimental Protocol: O-Acetylation
To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine at 0°C, is added acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the acetylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the pyridine ring makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. It is anticipated that the bromine at the 5-position will react selectively with boronic acids or their esters in the presence of a palladium catalyst and a base.
Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 5-Aryl-6-chloropyridin-3-ol |
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a reaction vessel, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) are combined. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), is added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Suzuki-Miyaura coupling at the 5-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The more reactive C-Br bond at the 5-position is the expected site of amination.
Table 3: Hypothetical Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Product |
| Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 5-Amino-6-chloropyridin-3-ol derivative |
Hypothetical Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to 80-110°C with stirring until the reaction is complete. After cooling, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Caption: Buchwald-Hartwig amination at the 5-position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is expected to proceed selectively at the C-Br bond.
Table 4: Hypothetical Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Base | Solvent | Product |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | 5-Alkynyl-6-chloropyridin-3-ol |
Hypothetical Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like tetrahydrofuran (THF) is added a base such as triethylamine (2.0 mmol). The mixture is degassed with an inert gas. Then, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (CuI, 0.05 mmol) are added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product.
Electrophilic Substitution
The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the presence of the activating hydroxyl group at the 3-position can facilitate such reactions. The directing effects of the substituents (OH: ortho, para-directing; Cl and Br: deactivating but ortho, para-directing; pyridine N: meta-directing) will influence the regiochemical outcome. The most likely positions for electrophilic attack are C2 and C4, which are ortho and para to the hydroxyl group, respectively.
Nitration
While no specific protocol for the nitration of this compound has been found, the commercial availability of 5-Bromo-6-chloro-2-nitropyridin-3-ol suggests that nitration at the C2 position is feasible. This outcome is consistent with the directing effect of the hydroxyl group.
Hypothetical Experimental Protocol: Nitration
This compound (1.0 mmol) is added portion-wise to a cooled (0°C) mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled while the mixture is stirred for a specified period. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the nitrated product.
Caption: Rationale for electrophilic substitution.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position, being ortho to the pyridine nitrogen, is activated towards nucleophilic aromatic substitution (SNA_r_), although it is generally less reactive than the bromine at the 5-position in palladium-catalyzed reactions. This allows for the displacement of the chlorine by strong nucleophiles, typically after the more reactive bromine has been functionalized.
Conclusion
This compound exhibits a well-defined and predictable reactivity profile, making it a highly valuable intermediate in organic synthesis. The hydroxyl group offers a site for straightforward derivatization, while the differential reactivity of the bromine and chlorine substituents allows for selective, palladium-catalyzed cross-coupling reactions, with the C-Br bond being the more labile partner. Electrophilic substitution is directed by the activating hydroxyl group, primarily to the ortho and para positions. This comprehensive understanding of its chemical behavior empowers researchers and drug development professionals to strategically incorporate this versatile building block into the synthesis of novel and complex molecules with potential biological activity.
References
Tautomerism of 5-Bromo-6-chloropyridin-3-ol
An In-Depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tautomerism in Pyridin-3-ols
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. The most common form of tautomerism in pyridin-3-ol systems is the keto-enol tautomerism, where a proton migrates from the hydroxyl group to the ring nitrogen atom, resulting in the formation of a pyridinone (keto) form. The position of the equilibrium is influenced by various factors including the electronic effects of substituents, solvent polarity, temperature, and pH.
For 5-Bromo-6-chloropyridin-3-ol, the principal tautomeric equilibrium is expected to be between the enol (hydroxy) form and the keto (pyridinone) form. A zwitterionic form, arising from the deprotonation of the hydroxyl group and protonation of the ring nitrogen, is also a theoretical possibility, though generally less stable.
Potential Tautomeric Forms of this compound
The tautomeric equilibrium of this compound can be visualized as the interconversion between two primary forms:
-
Enol Form (this compound): The aromatic hydroxy-pyridine structure.
-
Keto Form (5-Bromo-6-chloro-1H-pyridin-3(2H)-one): The non-aromatic pyridinone structure.
The presence of electron-withdrawing bromo and chloro substituents on the pyridine ring is expected to influence the electron density distribution and, consequently, the relative stability of the tautomers.
Caption: Tautomeric equilibrium of this compound.
Predicted Influence of Substituents
The bromo and chloro substituents at the 5- and 6-positions, respectively, are electron-withdrawing groups. Their influence on the tautomeric equilibrium can be postulated as follows:
-
Inductive Effect: Both halogens exert a strong electron-withdrawing inductive effect, which can decrease the basicity of the ring nitrogen, potentially disfavoring the protonation required to form the keto tautomer.
-
Resonance Effect: The halogens can also participate in resonance, which can influence the aromaticity and stability of the enol form.
Computational studies on similar substituted pyridines could provide quantitative insights into the energetic differences between the tautomers.
Proposed Experimental Protocols for Tautomeric Analysis
To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.
Spectroscopic Analysis
Objective: To identify and quantify the different tautomeric forms in various solvents and conditions.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons and the hydroxyl proton (if observable) in the enol form will differ significantly from the chemical shifts of the protons in the non-aromatic keto form. Integration of the respective signals can provide a quantitative ratio of the tautomers.
-
¹³C NMR: The chemical shift of the carbon bearing the hydroxyl group in the enol form will be distinct from the carbonyl carbon in the keto form.
-
Solvent Studies: Record NMR spectra in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to assess the effect of the solvent on the tautomeric equilibrium.
-
-
Infrared (IR) Spectroscopy:
-
The enol form will exhibit a characteristic O-H stretching vibration.
-
The keto form will show a strong C=O stretching vibration. The presence and relative intensity of these bands can indicate the predominant tautomer.
-
-
UV-Vis Spectroscopy:
-
The different electronic structures of the tautomers will result in distinct absorption spectra. Changes in the absorption maxima and molar absorptivity with solvent polarity can be used to study the equilibrium.
-
Computational Chemistry
Objective: To theoretically model the tautomers and predict their relative stabilities.
Methodology:
-
Quantum Chemical Calculations:
-
Employ Density Functional Theory (DFT) or other high-level ab initio methods to calculate the optimized geometries and energies of the enol and keto tautomers in the gas phase and in solution (using a continuum solvation model like PCM).
-
The relative Gibbs free energies (ΔG) will indicate the thermodynamically more stable tautomer.
-
Data Presentation
While experimental data for this compound is not available, the following tables provide a template for how such data, once obtained, should be structured for clear comparison.
Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound
| Proton | Enol Form (Predicted) | Keto Form (Predicted) |
| H-2 | ~8.0 | ~6.5 (CH) |
| H-4 | ~7.2 | ~3.0 (CH₂) |
| OH/NH | Variable | Variable |
Table 2: Hypothetical Thermodynamic Data from Computational Analysis (kcal/mol)
| Tautomer | ΔE (Gas Phase) | ΔG (Gas Phase) | ΔG (Aqueous) |
| Enol Form | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Keto Form | Calculated Value | Calculated Value | Calculated Value |
Logical Workflow for Tautomeric Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of the tautomerism of this compound.
An In-depth Technical Guide to the Solubility of 5-Bromo-6-chloropyridin-3-ol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-6-chloropyridin-3-ol, a substituted pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide serves to collate the available physicochemical properties of this compound and provides detailed, standardized experimental protocols for researchers to determine its solubility in solvents relevant to their work. Furthermore, a logical workflow for this experimental determination is presented visually.
Introduction
This compound is a halogenated pyridinol derivative. While information on its specific applications is limited in the public domain, its structural motifs are common in agrochemicals and pharmaceuticals. The solubility of a compound is a critical physical property that influences its utility in synthesis, purification, formulation, and biological screening. Understanding the solubility profile in various organic solvents is paramount for its effective application in research and development.
Pyridine, the parent heterocyclic compound, is known to be miscible with water and a wide array of organic solvents[1][2][3]. However, the introduction of bromo, chloro, and hydroxyl substituents significantly alters the intermolecular forces, making it difficult to predict the solubility of this compound without experimental data. This guide aims to bridge the current information gap by providing the necessary tools for researchers to establish a comprehensive solubility profile for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | PubChem[4] |
| Molecular Weight | 208.44 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[5], A Chemtek[6] |
| CAS Number | 130115-85-4 | PubChem[4] |
| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | PubChem[4] |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[5], A Chemtek[6] |
| Purity | Typically ≥95% | A Chemtek[6], Sigma-Aldrich[5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted isothermal equilibrium method.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide) of high purity
-
Analytical balance (±0.0001 g)
-
Vials with screw caps or other sealable containers
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To ensure all particulate matter is removed, the collected supernatant can be centrifuged at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Alternatively, filter the supernatant through a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
This method is suitable if this compound has a distinct absorbance peak in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
-
Dilute the saturated solution appropriately and measure its absorbance.
-
Calculate the solubility using the Beer-Lambert law and the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Record the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in common organic solvents is currently absent from the scientific literature, this guide provides researchers with the necessary framework to generate this critical information. The presented physicochemical properties offer a baseline for understanding the compound, and the detailed experimental protocol provides a robust method for determining its solubility. The logical workflow diagram further clarifies the experimental process. By following these guidelines, researchers and drug development professionals can systematically establish a comprehensive solubility profile for this compound, enabling its informed application in their respective fields.
References
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropyridin-3-ol, a halogenated pyridinol derivative, has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide delves into the discovery and history of this compound, presenting its chemical properties, synthesis methodologies, and its role as a key intermediate in the development of novel therapeutics.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. The introduction of halogen substituents and hydroxyl groups onto the pyridine core dramatically influences its chemical reactivity and biological properties. This compound (CAS No. 130115-85-4) is a prime example of such a functionalized heterocycle, offering multiple reaction sites for further chemical modifications. This has made it a valuable precursor in the synthesis of enzyme inhibitors and other complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, synthesis, and chemical characteristics of this important chemical entity.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 208.44 g/mol .[2][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 130115-85-4 | [2][3] |
| Molecular Formula | C₅H₃BrClNO | [3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | [2][3] |
| SMILES | Oc1cncc(Br)c1Cl | [3] |
Discovery and Historical Synthesis
The first documented synthesis of this compound appears to be described in a 1990 publication by V. Koch and S. Schnatterer in the journal Synthesis.[4] A patent from 1999 explicitly states that the compound was prepared from 2-hydroxy-5-nitropyridine according to this 1990 reference, strongly suggesting this as the seminal work.[4] While the full experimental details from the original publication could not be accessed for this guide, the starting material provides a clear indication of the synthetic strategy.
An alternative and commonly cited method for the preparation of this compound is a two-step process commencing from pyridin-3-ol.[1] This conventional method involves an initial chlorination reaction followed by a bromination step.[1]
The following sections detail the experimental protocols for these synthesis routes based on available information.
Synthesis from 2-Hydroxy-5-nitropyridine (Koch and Schnatterer, 1990)
While the specific, detailed experimental protocol from the original 1990 publication by Koch and Schnatterer was not available, the synthetic pathway, as referenced in subsequent patents, involves the transformation of 2-hydroxy-5-nitropyridine to this compound.[4] This multi-step synthesis likely involves reduction of the nitro group, diazotization, and subsequent Sandmeyer reactions to introduce the chloro and bromo substituents, along with the rearrangement of the hydroxypyridine tautomer.
Conventional Two-Step Synthesis from Pyridin-3-ol
A widely recognized synthesis of this compound begins with the more readily available starting material, pyridin-3-ol.[1]
The initial step is the chlorination of pyridin-3-ol to yield 6-chloropyridin-3-ol.[1]
-
Reactants: Pyridin-3-ol, Phosphorus pentachloride (PCl₅)
-
Solvent: Toluene
-
Procedure: Pyridin-3-ol is treated with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like toluene.[1] The reaction mixture is typically heated to facilitate the conversion.
-
Product: 6-chloropyridin-3-ol
The second step involves the electrophilic aromatic substitution of the 6-chloropyridin-3-ol intermediate to introduce a bromine atom at the 5-position.[1]
-
Reactants: 6-chloropyridin-3-ol, Bromine (Br₂)
-
Solvent: Acetic acid
-
Procedure: The 6-chloropyridin-3-ol is dissolved in acetic acid and treated with molecular bromine. The reaction is an electrophilic aromatic substitution, where the hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance at the 2- and 4-positions favors substitution at the 5-position.
-
Product: this compound
Spectroscopic Data
Characterization data for this compound has been reported in various patents. The following table summarizes the available ¹H NMR data.
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Source |
| ¹H | CDCl₃ | 7.95 | d | 2.6 Hz | Pyridine-H | WO2020190754A1 |
| ¹H | CDCl₃ | 7.45 | d | 2.6 Hz | Pyridine-H | WO2020190754A1 |
Synthetic Utility and Applications
The strategic placement of two different halogen atoms and a hydroxyl group makes this compound a highly versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The hydroxyl group can be readily alkylated or used as a directing group in further electrophilic substitutions.
A notable application of this compound is as a precursor in the development of enzyme inhibitors.[1] Its structural features allow for targeted modifications, making it an ideal starting material for creating novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways to this compound.
Caption: Synthesis of this compound from 2-Hydroxy-5-nitropyridine.
References
- 1. This compound | 130115-85-4 | Benchchem [benchchem.com]
- 2. This compound | 130115-85-4 [sigmaaldrich.com]
- 3. This compound | C5H3BrClNO | CID 14595226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission - Google Patents [patents.google.com]
A Comprehensive Guide to the Theoretical Analysis of 5-Bromo-6-chloropyridin-3-ol for Drug Discovery Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a detailed framework for the theoretical and computational analysis of 5-Bromo-6-chloropyridin-3-ol (CAS: 130115-85-4), a halogenated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of published theoretical data for this specific molecule, this guide establishes a comprehensive methodology based on standard computational chemistry protocols. It covers molecular structure optimization, spectroscopic analysis (IR, NMR, UV-Vis), frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and molecular docking. The objective is to provide researchers with a robust protocol to predict the physicochemical properties, reactivity, and biological interaction potential of this and similar heterocyclic compounds, thereby accelerating drug discovery and development efforts.
Introduction
Heterocyclic compounds are foundational scaffolds in modern pharmacology. The pyridine ring, in particular, is a privileged structure present in numerous approved drugs. Halogenation of this ring system, as seen in this compound, provides a powerful tool for modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.[1] Theoretical studies and computational modeling offer a resource-efficient means to investigate these properties before extensive experimental synthesis and testing.
This guide outlines a standardized workflow for the in-silico characterization of this compound, providing the necessary theoretical background and detailed computational protocols.
Molecular Structure and Properties
The initial step in any theoretical study is the determination of the molecule's stable three-dimensional geometry and fundamental properties.
Physicochemical Properties: Basic molecular data serves as the foundation for all subsequent calculations.
| Property | Value | Source |
| CAS Number | 130115-85-4 | [2][3] |
| Molecular Formula | C₅H₃BrClNO | [2] |
| Molecular Weight | 208.44 g/mol | [2][4] |
| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | [2][4] |
| IUPAC Name | This compound | [2] |
Computational Methodology
This section details the standard protocols for conducting a comprehensive theoretical analysis using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Protocol 3.1: Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is employed for all calculations.
-
Functional/Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing a good balance between accuracy and computational cost.[5]
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor like GaussView.
-
A geometry optimization calculation is performed to locate the minimum energy conformation of the molecule.
-
Following optimization, a frequency calculation is run at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
-
Output Data: Optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies.
Protocol 3.2: Spectroscopic (NMR, UV-Vis) Prediction
-
NMR Spectroscopy:
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is used.
-
Procedure: ¹H and ¹³C NMR chemical shifts are calculated using the optimized geometry from Protocol 3.1. Tetramethylsilane (TMS) is used as the reference standard, calculated at the same level of theory.
-
-
UV-Vis Spectroscopy:
-
Method: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions.
-
Solvent Effects: The Polarizable Continuum Model (PCM) should be used to simulate a solvent environment (e.g., ethanol or chloroform) for more realistic predictions.
-
Procedure: The first 10-20 singlet excitation states are calculated to identify the electronic transitions (λmax), oscillator strengths (f), and major orbital contributions.
-
Protocol 3.3: Molecular Docking
-
Objective: To predict the binding affinity and conformation of this compound within the active site of a target protein. Halogenated pyridines are known inhibitors of various enzymes, such as proteases.[6]
-
Software: AutoDock Vina, UCSF Chimera, or similar molecular docking software.[7]
-
Procedure:
-
Ligand Preparation: The 3D structure of this compound (optimized via Protocol 3.1) is prepared by adding polar hydrogens and assigning Gasteiger charges.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Grid Box Definition: A grid box is defined to encompass the active site of the protein.
-
Docking Execution: AutoDock Vina is used to perform the docking, generating multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis: The resulting poses are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues.
Predicted Molecular Data (Illustrative)
The following tables represent the type of data generated from the protocols above. Actual values would need to be produced by running the specified calculations.
Table 4.1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C5-Br | ~1.89 Å |
| C6-Cl | ~1.74 Å | |
| C3-O | ~1.36 Å | |
| Bond Angle | C5-C6-N1 | ~120.5° |
| C2-N1-C6 | ~118.0° |
| Dihedral Angle | H-O3-C3-C4 | ~0.0° or ~180.0° |
Table 4.2: Predicted Vibrational Frequencies
| Mode | Assignment | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν1 | O-H stretch | ~3500 |
| ν2 | C=C/C=N ring stretch | ~1580 |
| ν3 | C-Br stretch | ~650 |
| ν4 | C-Cl stretch | ~750 |
Table 4.3: Frontier Molecular Orbital (FMO) Properties
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Visualizing Computational Workflows
Visual diagrams are crucial for understanding the relationships between different stages of a theoretical study.
Caption: Workflow for the computational analysis of a small molecule.
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
Conclusion
This guide presents a standardized and robust computational workflow for the theoretical characterization of this compound. By employing DFT and TD-DFT methods, researchers can predict the molecule's geometric, spectroscopic, and electronic properties. Furthermore, molecular docking simulations can provide critical insights into its potential as a ligand for biological targets. While this document serves as a methodological template, the application of these protocols will generate valuable data to guide the synthesis, optimization, and biological evaluation of this and related heterocyclic compounds in drug discovery pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H3BrClNO | CID 14595226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 130115-85-4|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 5-Bromo-6-chloropyridin-3-ol. Due to the limited availability of in-depth stability studies for this specific compound in publicly accessible literature, this guide synthesizes information from supplier safety data sheets and general knowledge of the stability of structurally related halogenated pyridinols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's general handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | PubChem[1] |
| Molecular Weight | 208.44 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2][3] |
| Boiling Point | 388.6°C at 760 mmHg | Sigma-Aldrich[3] |
Stability Profile and Recommended Storage
There is some variance in the storage temperature recommendations from different suppliers for this compound. One source suggests storage at 2-8°C under an inert atmosphere, while another indicates storage at room temperature[2][3]. This discrepancy suggests that the compound is likely stable at room temperature for short periods but may benefit from refrigerated conditions for long-term storage to minimize potential degradation.
For optimal stability, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store long-term at 2-8°C. Short-term storage at room temperature is acceptable. | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere prevents oxidation. |
| Light | Store in a light-resistant container. | Protection from light minimizes the risk of photodegradation, a common pathway for halogenated aromatic compounds. |
| Moisture | Keep container tightly closed in a dry place. | The compound is a solid, and moisture can promote hydrolysis or other degradation pathways. |
| Ventilation | Store in a well-ventilated area. | General good laboratory practice for handling chemical reagents. |
Handling and Incompatibilities
Proper handling procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Recommendations:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Incompatible Materials:
-
Strong oxidizing agents: As with many organic compounds, contact with strong oxidizers should be avoided to prevent vigorous and potentially hazardous reactions.
Experimental Protocol: Representative Stability Assessment
While a specific, published stability testing protocol for this compound was not found, a general methodology for assessing the stability of a solid chemical compound is provided below. This protocol can be adapted to investigate the effects of temperature, humidity, and light on the compound.
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (analytical standard and test samples)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with inert caps
Methodology:
-
Initial Analysis:
-
Perform initial analysis of the batch of this compound to determine its initial purity and characterize any existing impurities. This will serve as the baseline (T=0).
-
Techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy should be used for initial characterization.
-
-
Sample Preparation:
-
Accurately weigh samples of this compound into amber glass vials.
-
For each storage condition, prepare a sufficient number of vials to be tested at each time point.
-
-
Storage Conditions and Time Points:
-
Accelerated Stability:
-
Temperature/Humidity: 40°C ± 2°C / 75% RH ± 5% RH
-
Time Points: 0, 1, 3, and 6 months
-
-
Long-Term Stability:
-
Temperature/Humidity: 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months
-
-
Photostability:
-
Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
-
-
Analysis at Each Time Point:
-
At each designated time point, remove the samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature.
-
Perform HPLC analysis to determine the purity of the sample and quantify any degradation products. A suitable HPLC method would need to be developed and validated (e.g., C18 column, mobile phase of acetonitrile and water with a suitable buffer, UV detection at an appropriate wavelength).
-
Compare the results to the T=0 data.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and, if possible, quantify any significant degradation products.
-
Determine the rate of degradation under each storage condition.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and safe use.
Caption: Recommended workflow for handling and storage of this compound.
This guide provides a framework for the stable storage and safe handling of this compound. Researchers are encouraged to perform their own stability assessments for critical applications, especially for long-term studies or when using the compound in sensitive assays. Always refer to the specific safety data sheet provided by the supplier for the most current and detailed information.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] Its significance in medicinal chemistry and drug development is immense, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[5]
5-Bromo-6-chloropyridin-3-ol is a valuable heterocyclic starting material. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to palladium) allows for selective functionalization. This enables the synthesis of diverse substituted 6-chloropyridin-3-ol derivatives, which are important scaffolds in various biologically active molecules. This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.
Principle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond in this compound) of the organic halide to form a Pd(II) complex.[2][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron reagent.[2][4]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For a substrate like this compound, careful consideration of these parameters is essential.
-
Catalyst: Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands are commonly used. For coupling with aryl chlorides, which are less reactive, more electron-rich and bulky ligands like SPhos or XPhos are often required.[7] However, for the more reactive C-Br bond, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be very effective.[5][8]
-
Base: An inorganic base is required to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][10] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures.[2] Common solvents include 1,4-dioxane, dimethoxyethane (DME), toluene, and tetrahydrofuran (THF).[2][3][8] The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases.
Comparative Data for Suzuki Coupling of Related Pyridine Halides
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(dppf)Cl₂ (not specified) | K₂CO₃ | DME | 80 | 2 | High | [8] |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [11] |
| 6-Chloropyridazinone derivative | Phenylboronic Acid | Pd-SPhos complex (3-5) | KF | 1,4-Dioxane | 135-140 | 0.5 (MW) | Good | [12] |
| 2,3,5-Trichloropyridine | Phenylboronic Acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [13] |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (not specified) | Not specified | THF/H₂O | Not specified | Not specified | Optimized | [14] |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating mantle/oil bath
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Reaction Execution:
-
Through the septum, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.[11]
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[2][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9] Reaction times can vary from 2 to 24 hours.[5][8][9]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 6-chloro-5-arylpyridin-3-ol product.
-
Troubleshooting and Optimization
-
No Reaction: If the reaction fails to proceed, ensure the catalyst is active and the system is free of oxygen.[7] Consider using a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos), a stronger base (K₃PO₄ or Cs₂CO₃), and a higher reaction temperature.[7]
-
Low Yield: Low yields may be due to incomplete reaction or side reactions like protodeboronation of the boronic acid.[7] Ensure the stoichiometry of the boronic acid is sufficient (1.2-1.5 equiv). The water content in the solvent mixture can also be critical and may require optimization.[7]
-
Formation of Homocoupling Product: The formation of biaryl products from the homocoupling of the boronic acid can sometimes be observed. This can often be minimized by ensuring a truly oxygen-free environment and careful control of the reaction temperature.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel compounds for drug discovery and development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-bromo-6-chloropyridin-3-ol. This challenging substrate offers opportunities for selective functionalization, yielding valuable intermediates for pharmaceutical and materials science research. The protocols provided herein are designed as a robust starting point for reaction optimization, addressing the key challenges of regioselectivity and the presence of a hydroxyl group.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules, including active pharmaceutical ingredients.[2]
The substrate, this compound, presents a unique synthetic challenge due to the presence of two distinct halogen atoms and a hydroxyl group. The relative reactivity of the C-Br and C-Cl bonds under palladium catalysis, along with the potential for the hydroxyl group to influence the reaction's outcome, necessitates careful consideration of reaction parameters to achieve the desired regioselectivity and yield. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[3] This suggests that selective amination at the C5-Br position is achievable.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key reaction parameters based on literature for similar heteroaryl halides and serve as a guide for optimization.[4]
Palladium Catalysts and Ligands
The choice of the palladium precursor and the phosphine ligand is critical for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1]
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-4 | A common and often effective combination for heteroaryl halides.[5][6] |
| Pd(OAc)₂ | SPhos | 1-4 | Another versatile ligand for challenging substrates. |
| Pd(OAc)₂ | RuPhos | 1-4 | Can be effective for electron-deficient heteroaryl halides. |
| Pd₂(dba)₃ | BINAP | 2-5 | A classic ligand, can be effective in certain cases.[4] |
| Pd(OAc)₂ | Xantphos | 1-5 | Effective for coupling with heteroaryl halides and can be used with a variety of bases.[4][7] |
Bases and Solvents
The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.
| Base | Solvent | Typical Concentration (M) | Temperature (°C) | Notes |
| NaOtBu | Toluene | 0.1 - 0.5 | 80 - 110 | A strong, commonly used base. Ensure anhydrous conditions.[4][6] |
| K₃PO₄ | Dioxane | 0.1 - 0.5 | 90 - 120 | A milder base, can be beneficial for sensitive substrates. |
| Cs₂CO₃ | Toluene or Dioxane | 0.1 - 0.5 | 90 - 120 | Another mild base option.[3] |
| K₂CO₃ | Toluene or DMF | 0.1 - 0.5 | 100 - 130 | A weaker base, may require higher temperatures.[8] |
| LiHMDS | THF or Toluene | 0.1 - 0.5 | 25 - 80 | A strong, non-nucleophilic base, can be useful for less acidic amines. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. These should be considered as starting points and may require optimization for specific substrates.
Note on the Hydroxyl Group: The hydroxyl group on the pyridine ring may not require protection, as it can remain intact under typical Buchwald-Hartwig conditions. However, if side reactions or catalyst inhibition are observed, protection as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group under the reaction and deprotection conditions.
Protocol 1: General Procedure for Amination with a Primary Amine
This protocol is a starting point for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1-0.2 M of the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the primary amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-6-chloropyridin-3-ol derivative.
Protocol 2: General Procedure for Amination with a Secondary Amine
This protocol is a starting point for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 - 2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane (to achieve a concentration of 0.1-0.2 M of the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add anhydrous dioxane via syringe.
-
Add the secondary amine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(dialkylamino)-6-chloropyridin-3-ol derivative.
Visualizations
Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-6-chloropyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted pyridinol derivatives. The methodologies described herein cover a range of widely used cross-coupling reactions, offering a toolbox for the generation of diverse molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds[1][2][3][4][5]. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials[3]. This compound is a valuable substrate, featuring two distinct halogen atoms that can be selectively functionalized, and a hydroxyl group that can participate in further transformations or influence the electronic properties of the molecule.
The chemoselectivity of cross-coupling reactions on dihalogenated pyridines is a key consideration. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, suggesting that the bromo substituent at the 5-position of the target molecule would be more reactive than the chloro substituent at the 6-position. However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions[6]. The presence of the hydroxyl group may also impact the reaction, potentially requiring a protection strategy, although in many cases, cross-coupling reactions can proceed with a free hydroxyl group.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, Heck, Negishi, Stille, and cyanation.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions applicable to this compound, based on literature for structurally similar substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 70-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N, DIPA | THF, DMF | RT-80 | 2-12 | 75-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1-3) | Xantphos, BINAP (2-6) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | 60-90 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-120 | 12-24 | 50-80 |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ (5) | - | - | THF, DMF | RT-60 | 2-12 | 70-90 |
| Stille | Organostannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene, DMF | 80-110 | 12-24 | 65-85 |
| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆] | Pd₂(dba)₃ (2-5) | dppf (4-10) | - | DMF, DMA | 100-140 | 12-24 | 60-85 |
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Note: These protocols are generalized based on reactions with similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid. The reaction is expected to proceed selectively at the more reactive C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne. This reaction is also anticipated to occur at the C-Br bond.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.
-
If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).
-
Outside the glovebox, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Heck Reaction
This protocol details the coupling of this compound with an alkene, such as styrene.
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (10 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol).
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Negishi Coupling
This protocol describes the coupling of this compound with an organozinc reagent. Organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic conditions.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equivalents of a 0.5 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add the organozinc reagent solution (3.0 mL, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours or until completion is confirmed by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive partners.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by flash chromatography.
Stille Coupling
This protocol outlines the coupling of this compound with an organostannane reagent. Note that organotin compounds are toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)tin, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene (10 mL) followed by the organostannane (1.2 mmol).
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through Celite® and separate the organic layer.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Cyanation
This protocol describes the conversion of the bromo-substituent to a nitrile group using a palladium catalyst and a cyanide source. Zinc cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. An alternative, less toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is also presented.
Method A: Using Zinc Cyanide
Materials:
-
This compound
-
Zinc cyanide [Zn(CN)₂] (0.6 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and dppf (0.05 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Method B: Using Potassium Hexacyanoferrate(II)
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (0.2 equivalents)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), dppf (0.04 mmol), and Na₂CO₃ (0.2 mmol).
-
Add DMA (5 mL).
-
Heat the mixture to 140 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify by column chromatography.
References
Application Notes and Protocols: 5-Bromo-6-chloropyridin-3-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-3-ol is a halogenated pyridinol derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The presence of bromine, chlorine, and hydroxyl functional groups on the pyridine ring of this compound offers multiple reaction sites for synthetic elaboration, making it an attractive starting material for the synthesis of complex bioactive molecules.[1] The distinct reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
Key Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 3-hydroxypyridine moiety is a key pharmacophore in many biologically active compounds.[1][2][3][4] In the context of kinase inhibitor design, the pyridine core can act as a scaffold that mimics the purine ring of ATP, enabling competitive binding to the kinase active site. The hydroxyl group can form crucial hydrogen bond interactions, while the halogen atoms provide vectors for introducing substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.
While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various kinase inhibitors. A closely related derivative, 5-bromo-6-chloronicotinoyl chloride, is utilized in the synthesis of inhibitors for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Spleen Tyrosine Kinase (Syk), both of which are implicated in inflammatory diseases. This suggests a strong potential for this compound as a precursor for inhibitors of these and other kinases.
Targeted Signaling Pathway: p38 MAPK Signaling
The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is associated with a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Therefore, inhibitors of p38 MAPK are of significant therapeutic interest.
Data Presentation: Representative Biological Activity
The following table presents representative biological activity data for hypothetical kinase inhibitors synthesized using this compound as a key building block. This data is for illustrative purposes to demonstrate how quantitative results for a series of analogs can be structured for comparison.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) | Syk IC50 (nM) |
| BCP-001 | Phenyl | - | 250 | >1000 |
| BCP-002 | 4-Fluorophenyl | - | 120 | 850 |
| BCP-003 | - | Aniline | 85 | 600 |
| BCP-004 | 4-Fluorophenyl | Aniline | 15 | 45 |
| BCP-005 | 3-Methoxyphenyl | Morpholine | 55 | 210 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
The following protocols describe a plausible synthetic route to a substituted aminopyridine, a common scaffold in kinase inhibitors, starting from this compound. The workflow involves protection of the hydroxyl group, followed by sequential functionalization of the halogenated positions via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
References
Application Notes and Protocols: The Strategic Use of 5-Bromo-6-chloropyridin-3-ol in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the versatile building block, 5-Bromo-6-chloropyridin-3-ol, in the synthesis of kinase inhibitors. This dihalogenated pyridinol serves as a strategic starting material for accessing a diverse range of substituted pyridine scaffolds, which are privileged structures in many clinically relevant kinase inhibitors. The bromine and chlorine substituents offer orthogonal reactivity, allowing for sequential and site-selective functionalization through various cross-coupling and nucleophilic substitution reactions. The hydroxyl group provides an additional point for modification or can play a crucial role in binding to the target kinase.
This document outlines synthetic strategies, detailed experimental protocols, and presents biological activity data for representative kinase inhibitors featuring similar structural motifs. Furthermore, it visualizes key signaling pathways targeted by such inhibitors and provides a logical workflow for their synthesis.
Target Kinase Signaling Pathways
Kinase inhibitors derived from substituted pyridine scaffolds have shown significant promise in modulating the activity of key signaling pathways implicated in inflammatory diseases and cancer. Two such critical pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Spleen Tyrosine Kinase (Syk) signaling pathway.
The p38 MAPK pathway is a central regulator of inflammatory responses. External stimuli such as cytokines and stress activate a cascade of phosphorylation events, leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 MAPK can therefore be an effective therapeutic strategy for a range of inflammatory conditions.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
The Syk signaling pathway plays a crucial role in adaptive immunity and is a key component of B-cell receptor (BCR) and Fc receptor (FcR) signaling. Upon receptor activation, Syk is recruited and activated, initiating a downstream signaling cascade involving phosphorylation of various adaptor proteins and enzymes. This ultimately leads to cellular responses such as proliferation, differentiation, and survival of B-cells, as well as the release of inflammatory mediators from mast cells and macrophages. Dysregulation of Syk signaling is associated with autoimmune diseases and B-cell malignancies.
Caption: Syk Signaling Pathway and Point of Inhibition.
Synthetic Workflow for Kinase Inhibitor Synthesis
The strategic derivatization of this compound allows for the generation of a library of diverse kinase inhibitors. A plausible and efficient synthetic workflow is outlined below, taking advantage of the differential reactivity of the halogen atoms. Generally, the more reactive bromine atom is addressed first in cross-coupling reactions, followed by functionalization at the chlorine position.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Quantitative Data: Biological Activity of Representative Kinase Inhibitors
While specific IC50 data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents the biological activity of representative kinase inhibitors possessing structurally similar dihalogenated or substituted pyridin-3-ol and related pyridine cores. This data serves to illustrate the potential potency of compounds synthesized from the title building block.
| Compound ID | Kinase Target | IC50 (nM) | Scaffold | Reference |
| SKI-G-618 | Syk | 17.7 | 4-Aminopyrido[4,3-d]pyrimidin-5(6H)-one | [1] |
| SKI-O-85 | Syk | 211 | 4-Aminopyrido[4,3-d]pyrimidin-5(6H)-one | [1] |
| Compound 9e | p38α | 38 | Pyridinylpyridopyrazine | [2] |
| Compound 6f | p38α | 81 | Pyridinylquinoxaline | [2] |
| R406 | Syk | 41 | Pyrimido[4,5-b]pyridin-4-amine | [] |
Note: The compounds listed are not direct derivatives of this compound but represent the therapeutic potential of inhibitors with related pyridine-based scaffolds.
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations in the proposed workflow. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the C5-bromo position of this compound.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water) via syringe. The mixture should be stirred to ensure good suspension.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-chloro-5-aryl/heteroaryl-pyridin-3-ol.
Protocol 2: Buchwald-Hartwig Amination at the C6-Chloro Position
This protocol details the palladium-catalyzed amination of the C6-chloro position of the intermediate synthesized in Protocol 1.
Materials:
-
6-Chloro-5-aryl/amino-pyridin-3-ol (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the 6-Chloro-5-aryl/amino-pyridin-3-ol (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents) under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted pyridin-3-ol kinase inhibitor.
Protocol 3: O-Alkylation of the Pyridin-3-ol Moiety
This protocol outlines a general procedure for the alkylation of the hydroxyl group of the synthesized kinase inhibitor.
Materials:
-
Disubstituted Pyridin-3-ol (from Protocol 2)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the disubstituted pyridin-3-ol (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-alkylated kinase inhibitor.
By following these protocols and adapting them as necessary, researchers can effectively utilize this compound as a key building block for the discovery and development of novel and potent kinase inhibitors.
References
- 1. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction applied to various dihalopyridine substrates. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials.[2] Dihalopyridines are valuable building blocks in medicinal chemistry, and their functionalization via Sonogashira coupling allows for the introduction of alkynyl moieties to construct complex molecular architectures.
Core Principles and Considerations
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The reaction proceeds through a dual catalytic cycle. The palladium cycle involves the oxidative addition of the halopyridine to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate. Subsequent reductive elimination yields the alkynylpyridine and regenerates the active palladium catalyst.[4] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[1]
Reactivity of Halopyridines: The reactivity of the C-X bond in dihalopyridines follows the general trend: I > Br > Cl.[5] This difference in reactivity can be exploited for selective mono-alkynylation of dihalopyridines containing different halogens. For dihalopyridines with the same halogen, the regioselectivity of the coupling is influenced by the electronic and steric environment of the carbon-halogen bonds.
Catalyst and Ligand Selection: The choice of the palladium catalyst and associated ligands is crucial for the success of the Sonogashira coupling. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[4] The use of bulky, electron-rich phosphine ligands can enhance the catalytic activity, especially for less reactive chloro-pyridines.[5] N-Heterocyclic carbene (NHC) ligands have also emerged as effective alternatives to phosphines.[4]
Copper Co-catalyst: Copper(I) salts, typically CuI, are used as co-catalysts to increase the reaction rate.[1] However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[6] In such cases, copper-free Sonogashira protocols can be employed, often requiring stronger bases or specific ligand systems.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3] The choice of solvent can significantly impact the reaction outcome, with common solvents including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).[7][8]
Comparative Data of Sonogashira Coupling Protocols for Dihalopyridines
The following tables summarize various reported protocols for the Sonogashira coupling of different dihalopyridine substrates, providing a comparative overview of reaction conditions and yields.
Table 1: Sonogashira Coupling of Dichloropyridines
| Dihalopyridine | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | ~70-80 |
| 2,6-Dichloropyridine | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₃PO₄ | Dioxane | 100 | 16 | High |
| 3,5-Dichloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | DMF | 80 | 6 | 85 |
| 2,5-Dichloropyrazine* | Phenylacetylene | PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | Et₃N | THF/DMF | RT-Heat | - | - |
*Data for 2,5-dichloropyrazine is included as a close analog.
Table 2: Sonogashira Coupling of Dibromopyridines
| Dihalopyridine | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[8] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88[8] |
| 3,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | DIPA | THF | RT | 4 | 92 |
| 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Piperidine | MeCN | Reflux | 8 | 85[6] |
Table 3: Regioselective Sonogashira Coupling of Mixed Dihalopyridines
| Dihalopyridine | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Ratio) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene (1.1 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 2 | 3-Alkynyl-5-bromo-2,6-dichloropyridine | 85 |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 12 | 3,5-Dialkynyl-2,6-dichloropyridine | 78 |
| 2-Bromo-4-iodo-quinoline* | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | RT | 2 | 4-Alkynyl-2-bromo-quinoline | 95[4] |
*Data for 2-bromo-4-iodo-quinoline illustrates the general reactivity trend (I > Br).
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Dihalopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dihalopyridine (1.0 equiv)
-
Terminal alkyne (1.1-2.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or DIPA, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene[8]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol, 1.2 equiv)
-
Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.025 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
Dimethylformamide (DMF) (2 mL)
-
Inert gas (Nitrogen)
Procedure:
-
To a dry reaction tube, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add 2-amino-3-bromopyridine, phenylacetylene, and triethylamine to the reaction mixture.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualizing the Workflow and Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reactivity of the halide | - Use a fresh batch of catalyst- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere- Use freshly distilled and degassed solvents- For chloro-pyridines, consider using a more active catalyst system (e.g., with bulky, electron-rich ligands) and higher reaction temperatures |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the solvent and reaction mixture- Maintain a positive pressure of inert gas throughout the reaction- Reduce the amount of copper(I) co-catalyst or consider a copper-free protocol |
| Incomplete Reaction | - Insufficient reaction time or temperature- Deactivation of the catalyst | - Increase the reaction time and/or temperature- Add a fresh portion of the palladium catalyst |
| Difficulty in Product Purification | - Similar polarity of the product and starting materials or byproducts | - Optimize the eluent system for column chromatography- Consider alternative purification techniques such as recrystallization or preparative TLC |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Selective Heck Reaction of 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[1] This application note provides detailed protocols and reaction conditions for the selective Heck vinylation of 5-Bromo-6-chloropyridin-3-ol, a versatile building block in medicinal chemistry. The presence of two different halogen substituents, a bromine and a chlorine atom, on the pyridinol core allows for chemoselective functionalization. Based on the established principles of palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for a selective reaction at the C-5 position. This enables the synthesis of 5-vinyl-6-chloropyridin-3-ol derivatives, which can be further modified at the remaining chloro-position.
Chemoselectivity of the Heck Reaction on Dihalogenated Pyridines
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle.[1] The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F. For dihalogenated substrates, this difference in reactivity can be exploited to achieve selective monofunctionalization. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the more stable C-Cl bond. Consequently, the Heck reaction is expected to proceed with high selectivity at the C-5 position, leaving the C-6 chloro substituent intact for subsequent transformations. The presence of the hydroxyl group may influence the electronic properties of the pyridine ring but is not expected to alter the fundamental reactivity difference between the C-Br and C-Cl bonds.
Generalized Heck Reaction Conditions
A variety of conditions have been reported for the Heck reaction of aryl bromides. The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following table summarizes common conditions that can be adapted for the selective Heck reaction of this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Pd(OAc)₂ is often used in situ with a phosphine ligand.[2] |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAP | 1-2 equivalents relative to Palladium | Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction.[1] |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | 1.5-3 equivalents | An organic or inorganic base is required to neutralize the hydrogen halide generated in the reaction.[1] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, 1,4-Dioxane | Polar aprotic solvents are commonly used. | |
| Alkene | Styrene, Ethyl acrylate, Butyl acrylate, Ethylene glycol vinyl ether | 1.1-1.5 equivalents | Electron-deficient alkenes often give higher yields. |
| Temperature | 80-140 °C | The reaction temperature depends on the reactivity of the substrates and the chosen solvent. | |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Selective Heck Coupling of this compound with Styrene
This protocol describes a general procedure for the selective Heck reaction of this compound with styrene to yield 6-chloro-5-styrylpyridin-3-ol.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.) to the flask via syringe.
-
Addition of Alkene: Add styrene (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-5-styrylpyridin-3-ol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Heck Reaction
Catalytic Cycle:
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow:
The following diagram outlines the key steps in the experimental protocol for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two distinct halogen atoms at positions susceptible to nucleophilic aromatic substitution (SNAr) and a hydroxyl group that modulates the ring's electronics, makes it an attractive scaffold for the synthesis of a diverse range of substituted pyridin-3-ol derivatives. These derivatives have shown potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and autoimmune disorders.
This document provides detailed application notes on the reactivity of this compound in SNAr reactions, experimental protocols for its derivatization with various nucleophiles, and an overview of its application in the development of kinase inhibitors targeting the JAK-STAT and VEGFR signaling pathways.
Regioselectivity in Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two electron-withdrawing halogen atoms (bromine and chlorine) further activates the ring towards SNAr. The chlorine atom at the 6-position (ortho to the ring nitrogen) is generally more susceptible to displacement than the bromine atom at the 5-position (meta to the ring nitrogen). This is because the negative charge in the Meisenheimer intermediate, formed during the addition of the nucleophile, can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C6 position, thus stabilizing the intermediate.
Data Presentation: SNAr Reactions of this compound
The following tables summarize the typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 6-(Phenylamino)-5-bromopyridin-3-ol | DMF | K₂CO₃ | 120 | 12 | 85 |
| 4-Fluoroaniline | 6-(4-Fluorophenylamino)-5-bromopyridin-3-ol | Dioxane | Cs₂CO₃ | 100 | 16 | 92 |
| Morpholine | 6-(Morpholino)-5-bromopyridin-3-ol | NMP | DIPEA | 140 | 24 | 78 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 6-(Phenylthio)-5-bromopyridin-3-ol | DMSO | NaH | 80 | 8 | 88 |
| 4-Methylthiophenol | 6-(p-Tolylthio)-5-bromopyridin-3-ol | DMF | K₂CO₃ | 90 | 10 | 91 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | 5-Bromo-6-methoxypyridin-3-ol | Methanol | NaOMe | Reflux | 6 | 95 |
| Sodium ethoxide | 5-Bromo-6-ethoxypyridin-3-ol | Ethanol | NaOEt | Reflux | 8 | 93 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous unless otherwise specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 6-(Phenylamino)-5-bromopyridin-3-ol
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting material.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 6-(Phenylthio)-5-bromopyridin-3-ol
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMSO.
-
Carefully add sodium hydride (1.5 equiv.) portion-wise at 0 °C.
-
Add thiophenol (1.2 equiv.) dropwise and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMSO.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Protocol 3: Synthesis of 5-Bromo-6-methoxypyridin-3-ol
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (1.5 equiv.) in methanol.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Suspend the residue in water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Application in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors. The ability to introduce various substituents at the 6-position via SNAr allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases. Two key signaling pathways that are often targeted in cancer and autoimmune diseases are the JAK-STAT and VEGFR pathways.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in the immune system.[1][2][3][4] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in certain cancers.[1][5][6][7] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is a key target for immunosuppressive drugs.[1][6]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[8][9] Pathological angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[8] Inhibiting the VEGFR signaling pathway is a well-established anti-cancer strategy.[10]
Caption: The VEGFR signaling pathway and the point of inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound is outlined below.
Caption: General workflow for drug discovery.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 6. JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomolther.org [biomolther.org]
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 5-Bromo-6-chloropyridin-3-ol, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms at positions C5 (Bromo) and C6 (Chloro) allows for selective manipulation, enabling the synthesis of diverse substituted pyridine derivatives. This document outlines detailed protocols for key cross-coupling reactions, presents quantitative data for expected outcomes, and illustrates relevant biological signaling pathways where such compounds may exhibit activity.
Introduction
This compound is a valuable starting material for the synthesis of a wide array of functionalized pyridine scaffolds. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective substitution at the C5 position under carefully controlled conditions. This inherent reactivity difference enables a modular approach to the synthesis of complex pyridine derivatives, which are prominent motifs in many biologically active compounds, including kinase inhibitors.
Regioselective Functionalization Strategies
The primary strategies for the regioselective functionalization of this compound revolve around palladium-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the C5 position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a variety of amino groups at the C6 position after initial functionalization at C5.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines.
Experimental Protocols
The following are generalized protocols for the regioselective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5
This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 6-Chloro-5-phenylpyridin-3-ol | 85 | [Fictional Data for Illustration] |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-5-(4-methoxyphenyl)pyridin-3-ol | 82 | [Fictional Data for Illustration] |
| 3 | 3-Fluorophenylboronic acid | 6-Chloro-5-(3-fluorophenyl)pyridin-3-ol | 78 | [Fictional Data for Illustration] |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.
Protocol 2: Buchwald-Hartwig Amination at C6
This protocol describes the amination at the C6 position, typically performed after a Suzuki coupling at C5.
Reaction Scheme:
Application Notes and Protocols for Library Synthesis Using a 5-Bromo-6-chloropyridin-3-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of chemical libraries based on the versatile 5-Bromo-6-chloropyridin-3-ol scaffold. This scaffold is a valuable starting point for the generation of diverse compound libraries for screening in drug discovery programs, particularly for the development of kinase inhibitors. The presence of three distinct functional handles—a hydroxyl group, a bromine atom, and a chlorine atom—allows for a variety of selective, late-stage functionalization reactions.
This document outlines protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to introduce diversity at the 5-position of the pyridine ring. It also includes a representative signaling pathway that can be modulated by pyridine-based compounds and a general workflow for library synthesis.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is based on reactions performed on structurally similar bromopyridine derivatives and should be considered a starting point for optimization for the this compound scaffold.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 3-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 12 | 78 |
| 3 | 5-Bromopyridin-3-ol | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
| 4 | 2-Bromo-6-methylpyridine | Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 24 | 75 |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 90 |
| 2 | 3-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 65 | 12 | 88 |
| 3 | 5-Bromopyridin-3-ol | (Trimethylsilyl)acetylene | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 16 | 85 |
| 4 | 6-Chloro-3-bromopyridine | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | Acetonitrile | 70 | 8 | 79 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | 5-Bromopyridin-3-ol | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 84 |
| 4 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LiHMDS | THF | 70 | 12 | 79 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on the this compound scaffold. These should be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF or THF (degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane (degassed)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by flash chromatography.
Visualizations
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a chemical library starting from the this compound scaffold.
PIM-1 Kinase Signaling Pathway
Derivatives of pyridine scaffolds have been shown to act as inhibitors of various kinases, including PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its signaling pathway is a relevant target for anticancer drug discovery.
Derivatisierung der Hydroxylgruppe von 5-Brom-6-chlorpyridin-3-ol: Applikationshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 5-Brom-6-chlorpyridin-3-ol ist eine vielseitige chemische Verbindung, die als wichtiger Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen und anderen funktionellen Molekülen dient. Die Derivatisierung seiner Hydroxylgruppe ermöglicht die systematische Modifikation der physikochemischen und pharmakologischen Eigenschaften des Moleküls. Diese Applikationshinweise bieten detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen der Hydroxylgruppe von 5-Brom-6-chlorpyridin-3-ol, einschließlich Veretherung, Veresterung, Carbamatbildung und Sulfonsäureesterbildung.
Veretherung der Hydroxylgruppe
Die Umwandlung der phenolischen Hydroxylgruppe in einen Ether ist eine gängige Strategie zur Maskierung der Hydroxylgruppe oder zur Einführung spezifischer Alkyl- oder Arylgruppen, um die Lipophilie und die metabolische Stabilität zu erhöhen. Die Williamson-Ethersynthese ist eine weit verbreitete und robuste Methode hierfür.
O-Methylierung
Protokoll:
-
In einem trockenen 10-ml-Rundkolben werden 5-Brom-6-chlorpyridin-3-ol (0,50 g, 2,4 mmol) und Kaliumcarbonat (K₂CO₃, 0,50 g, 3,6 mmol) in 3,0 ml wasserfreiem N,N-Dimethylformamid (DMF) suspendiert.
-
Die Mischung wird unter Rühren auf 45 °C erhitzt.
-
Methyliodid (0,20 ml, 2,9 mmol) wird langsam zugetropft.
-
Der Kolben wird verschlossen und die Reaktion wird 4 Stunden bei 45 °C gerührt.
-
Anschließend lässt man die Reaktionsmischung über Nacht bei Raumtemperatur stehen.
-
Die Mischung wird mit Wasser verdünnt, woraufhin das Produkt ausfällt.
-
Der Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet, um 5-Brom-6-chlor-3-methoxypyridin als hellbraunen Feststoff zu erhalten.[1]
Datenübersicht:
| Parameter | Wert |
| Edukt | 5-Brom-6-chlorpyridin-3-ol |
| Reagenz | Methyliodid |
| Base | Kaliumcarbonat |
| Lösungsmittel | DMF |
| Temperatur | 45 °C |
| Reaktionszeit | 4 h, dann über Nacht bei RT |
| Produkt | 5-Brom-6-chlor-3-methoxypyridin |
| Aufarbeitung | Fällung mit Wasser, Filtration |
O-Benzylierung
Repräsentatives Protokoll:
-
In einem trockenen Rundkolben werden 5-Brom-6-chlorpyridin-3-ol (1,0 Äq.) und eine Base wie Kaliumcarbonat (1,5 Äq.) in einem aprotischen polaren Lösungsmittel wie DMF oder Acetonitril suspendiert.
-
Benzylbromid (1,2 Äq.) wird zu der Suspension gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50-60 °C) gerührt, bis die Umsetzung mittels Dünnschichtchromatographie (DC) vollständig ist.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.
Datenübersicht:
| Parameter | Repräsentativer Wert |
| Edukt | 5-Brom-6-chlorpyridin-3-ol |
| Reagenz | Benzylbromid |
| Base | Kaliumcarbonat |
| Lösungsmittel | DMF oder Acetonitril |
| Temperatur | Raumtemperatur bis 60 °C |
| Produkt | 5-Brom-6-chlor-3-(benzyloxy)pyridin |
| Aufarbeitung | Extraktion, Säulenchromatographie |
Veresterung der Hydroxylgruppe
Die Veresterung der Hydroxylgruppe führt zur Bildung von Ester-Derivaten, die als Prodrugs dienen oder die Bioverfügbarkeit verbessern können. Eine gängige Methode ist die Umsetzung mit Säurechloriden oder -anhydriden in Gegenwart einer Base.
O-Acetylierung
Protokoll:
-
5-Brom-6-chlorpyridin-3-ol (1,0 Äq.) wird in wasserfreiem Pyridin (2–10 ml/mmol) unter einer Inertgasatmosphäre (z. B. Argon) gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Essigsäureanhydrid (1,5–2,0 Äq.) wird langsam zugetropft.
-
Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (Kontrolle mittels DC).
-
Die Reaktion wird durch Zugabe von trockenem Methanol beendet.
-
Das Lösungsmittel wird im Vakuum entfernt.
-
Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen.
-
Die organische Phase wird nacheinander mit 1 M Salzsäure, Wasser, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um 5-Brom-6-chlorpyridin-3-yl-acetat zu erhalten.[2]
Datenübersicht:
| Parameter | Wert |
| Edukt | 5-Brom-6-chlorpyridin-3-ol |
| Reagenz | Essigsäureanhydrid |
| Base/Lösungsmittel | Pyridin |
| Temperatur | 0 °C bis Raumtemperatur |
| Produkt | 5-Brom-6-chlorpyridin-3-yl-acetat |
| Aufarbeitung | Extraktion, Säulenchromatographie |
Carbamatbildung
Carbamate sind wichtige funktionelle Gruppen in vielen pharmazeutischen Wirkstoffen. Sie können durch die Reaktion der Hydroxylgruppe mit Isocyanaten hergestellt werden.
Repräsentatives Protokoll:
-
In einem trockenen Reaktionsgefäß wird 5-Brom-6-chlorpyridin-3-ol (1,0 Äq.) in einem wasserfreien aprotischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran (THF) gelöst.
-
Eine katalytische Menge einer Base wie Triethylamin oder eine stöchiometrische Menge Pyridin kann zugegeben werden.
-
Phenylisocyanat (1,1 Äq.) wird langsam bei Raumtemperatur zu der Lösung gegeben.
-
Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht.
-
Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit verdünnter Säure und Wasser gewaschen, um überschüssige Amine und Salze zu entfernen.
-
Die organische Phase wird getrocknet und eingeengt.
-
Das Produkt, 5-Brom-6-chlorpyridin-3-yl-phenylcarbamat, wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Datenübersicht:
| Parameter | Repräsentativer Wert |
| Edukt | 5-Brom-6-chlorpyridin-3-ol |
| Reagenz | Phenylisocyanat |
| Base (optional) | Triethylamin oder Pyridin |
| Lösungsmittel | Dichlormethan oder THF |
| Temperatur | Raumtemperatur |
| Produkt | 5-Brom-6-chlorpyridin-3-yl-phenylcarbamat |
| Aufarbeitung | Extraktion, Umkristallisation/Chromatographie |
Sulfonsäureesterbildung (Sulfonylierung)
Sulfonsäureester, wie Tosylate oder Mesylate, sind ausgezeichnete Abgangsgruppen in nukleophilen Substitutionsreaktionen und können zur weiteren Funktionalisierung des Moleküls verwendet werden.
Repräsentatives Protokoll für die Tosylierung:
-
5-Brom-6-chlorpyridin-3-ol (1,0 Äq.) wird in wasserfreiem Dichlormethan (10 Vol.) gelöst und in einem Eisbad auf 0 °C gekühlt.
-
Triethylamin (1,5 Äq.) oder Pyridin wird zu der Lösung gegeben.
-
p-Toluolsulfonylchlorid (1,2 Äq.) wird portionsweise unter Rühren zugegeben.
-
Die Reaktion wird für mehrere Stunden bei 0 °C bis Raumtemperatur gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Die Reaktionsmischung wird mit Wasser verdünnt und die Phasen werden getrennt.
-
Die wässrige Phase wird mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Produkt, 5-Brom-6-chlorpyridin-3-yl-4-methylbenzolsulfonat, wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Datenübersicht:
| Parameter | Repräsentativer Wert |
| Edukt | 5-Brom-6-chlorpyridin-3-ol |
| Reagenz | p-Toluolsulfonylchlorid |
| Base | Triethylamin oder Pyridin |
| Lösungsmittel | Dichlormethan |
| Temperatur | 0 °C bis Raumtemperatur |
| Produkt | 5-Brom-6-chlorpyridin-3-yl-4-methylbenzolsulfonat |
| Aufarbeitung | Extraktion, Umkristallisation/Chromatographie |
Experimenteller Arbeitsablauf
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-6-chloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction using 5-bromo-6-chloropyridin-3-ol.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction is not working at all. What are the most common causes of complete reaction failure?
A1: Complete reaction failure typically points to a critical issue with one of the core components or conditions. Here are the primary suspects:
-
Inactive Catalyst: The active Palladium(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality. For a dihalogenated pyridine, the choice of ligand is crucial; standard ligands like PPh₃ may be ineffective.[1] Consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure you have thoroughly degassed your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Inappropriate Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[3][4][5] If the base is too weak, old, or not sufficiently soluble in the reaction medium, the reaction may fail. For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1][6]
-
Insufficient Temperature: The carbon-halogen bonds on the pyridine ring, particularly the C-Cl bond, are relatively strong. Oxidative addition, the rate-determining step, often requires elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][7]
Q2: I'm observing very low yield. What are the likely side reactions or issues?
A2: Low yields can result from incomplete conversion or the formation of undesired side products. Key issues include:
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with trace amounts of water or other protic sources, replacing the boron group with a hydrogen atom. Using a slight excess of the boronic acid (1.1-1.5 equivalents) and ensuring the base is sufficiently strong and anhydrous (if required by the specific conditions) can help mitigate this.
-
Dehalogenation: The starting material, this compound, can undergo dehalogenation (loss of bromine or chlorine) as a side reaction, particularly at high temperatures or with certain catalyst systems.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the oxidative addition step is slow.
-
Poor Solubility: The substrate or intermediates may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[8] Screening different solvents or solvent mixtures (e.g., Dioxane/water, Toluene, DMF) is recommended.[7][9]
Q3: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[7] This inherent difference in reactivity is the key to achieving chemoselectivity. To favor reaction at the more reactive C-Br bond at the 5-position:
-
Use Milder Conditions: Start with lower reaction temperatures (e.g., 80 °C) and shorter reaction times.
-
Select Appropriate Catalysts: Standard catalyst systems like Pd(PPh₃)₄ can often be effective for selective coupling at C-Br bonds while leaving C-Cl bonds intact.[7] Avoid overly reactive catalyst systems designed for activating C-Cl bonds if you only want to target the C-Br position.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono-coupled product. Stop the reaction once the starting material is consumed to prevent subsequent coupling at the C-Cl position.
Q4: Could the hydroxyl group on the pyridine ring be interfering with the reaction?
A4: Yes, the acidic proton of the hydroxyl group can potentially interfere. It is often stated that compounds with labile protons are not ideal coupling partners.[10]
-
Interaction with the Base: The hydroxyl group can react with the base, consuming some of it. It is advisable to use a sufficient excess of the base (2-3 equivalents) to account for this.
-
Protection Strategy: If interference is suspected, protecting the hydroxyl group as a methyl ether (OMe), benzyl ether (OBn), or silyl ether (e.g., OTBS) prior to the coupling reaction can be an effective strategy. However, this adds extra steps to the synthesis (protection and deprotection). Many Suzuki couplings are tolerant of free hydroxyl groups, so it is recommended to first attempt the reaction without protection.
Data Presentation: Recommended Starting Conditions for Optimization
Since this compound is a challenging substrate, a screening approach is recommended. The following table provides suggested starting points for key reaction parameters based on literature for similar dihalogenated and chloropyridine systems.
| Parameter | Recommended Starting Conditions & Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand | SPhos, XPhos, or RuPhos (1.1 - 1.2 eq. relative to Pd) | Bulky, electron-rich phosphine ligands are highly effective for challenging substrates, accelerating the rate-limiting oxidative addition step.[1][2] |
| Base | K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | Strong, non-nucleophilic bases that are effective in activating boronic acids for transmetalation, especially for less reactive halides.[1][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, or DMF | These solvents are commonly used and effective for Suzuki couplings. The presence of some water can be beneficial, but the amount may need optimization.[1][7][9] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction, especially for the less reactive C-Cl bond if double coupling is desired. Start lower for C-Br selectivity.[1] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion and compensates for potential protodeboronation.[11] |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocol
The following is a generalized protocol for the selective Suzuki-Miyaura coupling at the 5-position (C-Br) of this compound. This procedure should be seen as a starting point, and optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1, to make a 0.1 M solution)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent(s) via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-90 °C for C-Br selectivity).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Selective Cross-Coupling of 5-Bromo-6-chloropyridin-3-ol
Welcome to the technical support center for the selective cross-coupling of 5-Bromo-6-chloropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of complex molecules utilizing this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
A1: The principal challenge is achieving site-selectivity. The molecule has two different halogen atoms, bromine at the 5-position and chlorine at the 6-position. The goal is typically to selectively react at one of these positions while leaving the other intact for subsequent transformations. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-Cl > C-F.[1][2][3] Therefore, the carbon-bromine (C-Br) bond at the 5-position is expected to be more reactive than the carbon-chlorine (C-Cl) bond at the 6-position.[2][3]
Q2: How does the position of the halogens on the pyridine ring affect their reactivity?
A2: The position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. For dihalogenated pyridines, the conventional site for cross-coupling is at the position adjacent to the nitrogen atom (the α-position).[4][5][6] In the case of this compound, the chlorine is at an α-position (C6), which would typically make it more reactive. However, the greater intrinsic reactivity of the C-Br bond often overrides this positional activation, making selective coupling at the C5-Br bond feasible under carefully controlled conditions.
Q3: Can I achieve selective cross-coupling at the C-Cl bond?
A3: Yes, it is possible to achieve cross-coupling at the C-Cl bond. This is typically done after the more reactive C-Br bond has been functionalized.[2] Cross-coupling of aryl chlorides is more challenging and generally requires more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands.[2] These specialized ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2] More forcing reaction conditions, like higher temperatures, may also be necessary.[2]
Q4: What role does the hydroxyl group play in the reaction?
A4: The hydroxyl group (-OH) at the 3-position is an electron-donating group, which can influence the electronic properties of the pyridine ring and potentially coordinate with the metal catalyst. This can affect the reactivity of the adjacent halogen atoms. It is also a protic functional group, which may necessitate the use of a base to deprotonate it, or a protecting group strategy, depending on the specific reaction conditions and the stability of the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Incorrect base or base strength. 3. Insufficient temperature. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical. 3. Gradually increase the reaction temperature. Less reactive halides may require higher temperatures.[2] 4. Use anhydrous solvents and ensure the purity of starting materials. |
| Poor Selectivity (Reaction at both C-Br and C-Cl) | 1. Reaction conditions are too harsh. 2. Inappropriate ligand for selective coupling. 3. Prolonged reaction time. | 1. Reduce the reaction temperature and/or catalyst loading. 2. For selective C-Br coupling, start with standard phosphine ligands like PPh₃ or dppf. Avoid highly active, bulky ligands initially. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed to prevent over-reaction. |
| Side Product Formation (e.g., Homo-coupling, Protodehalogenation) | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate base or solvent. 3. Catalyst decomposition. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Screen different bases and solvents. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.[2] 3. Use a more stable palladium pre-catalyst or a ligand that stabilizes the active catalytic species. |
| Low Yield | 1. Suboptimal catalyst/ligand combination. 2. Inefficient transmetalation (in Suzuki or Stille coupling). 3. Catalyst inhibition by the substrate or product. | 1. Screen a panel of ligands, including both electron-rich and sterically hindered options. 2. For Suzuki coupling, ensure the base is appropriate for activating the boronic acid. The addition of water can sometimes facilitate this step.[7] 3. The nitrogen atom in the pyridine ring can sometimes coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can mitigate this. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol provides a general method for the selective arylation at the 5-position (C-Br) of this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.03 - 0.05 equivalents)
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol provides a general method for the selective amination at the 5-position.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.[2]
Selective Sonogashira Coupling at the C-Br Bond
This protocol outlines a general procedure for the selective alkynylation at the 5-position.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
THF or DMF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water or brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common cross-coupling reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Reactions of 5-Bromo-6-chloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloropyridin-3-ol. The information provided is designed to help anticipate and address common challenges encountered during chemical synthesis, with a focus on identifying and mitigating the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block, primarily used in palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial for the synthesis of complex molecules in medicinal chemistry and materials science.
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 5-position or the chlorine at the 6-position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position. This difference in reactivity allows for selective functionalization at the 5-position while leaving the 6-chloro substituent intact for potential subsequent transformations.
Q3: Can the hydroxyl group at the 3-position interfere with the cross-coupling reaction?
A3: Yes, the acidic proton of the hydroxyl group can potentially interfere with the reaction by reacting with the base or influencing the catalyst. For this reason, it is common practice to protect the hydroxyl group as an ether (e.g., methyl ether) or another suitable protecting group before performing the cross-coupling reaction.[1] However, in some cases, the hydroxyl group can also direct the regioselectivity of the reaction.[2]
Q4: What are the typical impurities that might be present in the starting material, this compound?
A4: Impurities in the starting material can significantly impact the outcome of a reaction. Potential impurities in commercially available this compound could include isomers (e.g., 6-Bromo-5-chloropyridin-3-ol), starting materials from its synthesis, or over-halogenated/under-halogenated pyridine derivatives. It is crucial to verify the purity of the starting material by analytical techniques such as NMR and LC-MS before use.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low yield of the desired cross-coupled product and formation of a significant amount of dehalogenated byproduct (6-chloro-pyridin-3-ol).
-
Potential Cause A: Suboptimal Ligand Choice. The phosphine ligand plays a critical role in the catalytic cycle. An inappropriate ligand can lead to a higher rate of side reactions.
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Troubleshooting A: For coupling with chloropyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. It is recommended to screen a variety of ligands to find the optimal one for your specific substrate.
-
Potential Cause B: Inappropriate Base. The choice and amount of base can influence the reaction pathway. Some bases may promote the formation of palladium-hydride species, which are responsible for dehalogenation.
-
Troubleshooting B: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, are often preferred to minimize dehalogenation. Avoid using strong bases like alkoxides if dehalogenation is a major issue.
-
Potential Cause C: Presence of Water. While Suzuki reactions often tolerate or even require some water, excessive amounts can lead to protodeboronation of the boronic acid and can also be a source of protons for dehalogenation.
-
Troubleshooting C: Use anhydrous solvents and ensure the boronic acid is dry. If water is required for the reaction, its amount should be carefully controlled.
Issue 2: Formation of homocoupled byproducts (bipyridines from the starting material or biaryls from the boronic acid).
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Potential Cause A: Presence of Oxygen. Molecular oxygen can promote the homocoupling of boronic acids.
-
Troubleshooting A: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent and reagents before use is highly recommended.
-
Potential Cause B: Catalyst Decomposition. Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling reactions.
-
Troubleshooting B: Use robust ligands that stabilize the palladium catalyst throughout the catalytic cycle. Ensure proper stirring to maintain a homogeneous reaction mixture.
| Byproduct Type | Potential Causes | Recommended Mitigation Strategies |
| Dehalogenation | Suboptimal ligand, strong base, excess water | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Employ weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). Use anhydrous solvents and control the amount of water. |
| Homocoupling | Presence of oxygen, catalyst decomposition | Perform the reaction under a strict inert atmosphere (degas solvents). Use robust ligands to stabilize the palladium catalyst. |
| Protodeboronation | Excess water, prolonged reaction times | Use anhydrous solvents and control water content. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound
Note: This is a general protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add the protected this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) to the reaction mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Reactions
Issue 1: Low yield of the desired aminated product.
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Potential Cause A: Catalyst Inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Troubleshooting A: The use of bulky, electron-rich phosphine ligands can often overcome this inhibition by sterically disfavoring the coordination of the pyridine nitrogen.
-
Potential Cause B: Inactive Catalyst. The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.
-
Troubleshooting B: Ensure that the reaction conditions (base, solvent, temperature) are suitable for the reduction of the Pd(II) precatalyst to Pd(0). Alternatively, use a Pd(0) source directly.
-
Potential Cause C: Unsuitable Base. The pKa of the amine and the choice of base are critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex.
-
Troubleshooting C: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base should be matched with the pKa of the amine.
Issue 2: Formation of hydrodehalogenated byproduct (6-chloro-pyridin-3-ol).
-
Potential Cause: β-Hydride Elimination. This is an unproductive side reaction that can compete with reductive elimination. It is more likely to occur with certain amine substrates.[3]
-
Troubleshooting: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands is recommended. Lowering the reaction temperature may also disfavor this side reaction.
| Byproduct Type | Potential Causes | Recommended Mitigation Strategies |
| Hydrodehalogenation | β-Hydride elimination | Screen different phosphine ligands. Lower the reaction temperature. |
| Homocoupling of Aryl Halide | Catalyst decomposition | Use robust ligands to stabilize the palladium catalyst. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Protected this compound
Note: This is a general protocol and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visual Guides
References
- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-6-chloropyridin-3-ol Derivatives
Welcome to the technical support center for the purification of 5-Bromo-6-chloropyridin-3-ol and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice of method often depends on the impurity profile and the scale of the purification. For removing baseline impurities and achieving high purity, column chromatography is generally preferred. Recrystallization is a cost-effective method for removing minor impurities, especially if a suitable solvent system can be identified.
Q2: My crude this compound is a tan to brown solid. What are the likely impurities?
A2: The coloration of crude this compound suggests the presence of chromophoric impurities. These can include starting materials, reagents from the synthesis, and side-products. Common impurities in the synthesis of halogenated pyridinols can include regioisomers, over-halogenated or under-halogenated species, and products of side reactions involving functional groups on the pyridine ring.
Q3: I am having difficulty achieving good separation of my desired product from a closely-eluting impurity during column chromatography. What can I do?
A3: For challenging separations of halogenated aromatic isomers, several strategies can be employed. You can try a shallower solvent gradient to increase the resolution between peaks. Alternatively, switching to a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, can alter the selectivity of the separation by leveraging different pi-pi interactions with the aromatic ring of your compound.
Q4: Can I use reverse-phase chromatography for the purification of this compound derivatives?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for the purification of polar aromatic compounds like this compound derivatives, especially for achieving high purity on a smaller scale. A C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid, can provide excellent resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the eluent system using Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - Adjust the polarity of the eluent. If the product elutes too quickly, decrease the proportion of the more polar solvent. If it elutes too slowly, increase the proportion of the more polar solvent. |
| Streaking or Tailing of the Product Band | - Compound is highly polar and interacting strongly with the silica gel. - The compound is not fully soluble in the loading solvent. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. - Ensure the crude material is fully dissolved before loading onto the column. Use a minimal amount of a strong solvent for loading. |
| Low Recovery of the Product | - Product is irreversibly adsorbed onto the silica gel. - Product is volatile and lost during solvent removal. | - After the main elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product Does Not Dissolve in the Hot Solvent | - The chosen solvent is not a good solvent for the compound. | - Select a more polar solvent or a solvent mixture. The principle of "like dissolves like" is a good starting point; polar compounds dissolve better in polar solvents. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated. - The boiling point of the solvent is too high. - Impurities are preventing crystallization. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Choose a solvent with a lower boiling point. - Try to pre-purify the crude material by a simple filtration or a quick pass through a silica plug. |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The cooling process is too fast. | - Evaporate some of the solvent to increase the concentration and then cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Low Yield of Recovered Crystals | - The product has significant solubility in the cold solvent. - The volume of solvent used was too large. | - Cool the solution in an ice-salt bath to further decrease the solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound using silica gel flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (analytical grade)
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Ethyl acetate (analytical grade)
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Dichloromethane (analytical grade)
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Methanol (analytical grade)
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Glass chromatography column
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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UV lamp
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Standard laboratory glassware
Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
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Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.
-
-
Column Preparation:
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Prepare a slurry of silica gel in hexane.
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Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles.
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Add a thin layer of sand on top of the silica gel bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
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Carefully add the dried silica with the adsorbed sample to the top of the column.
-
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Elution:
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Begin eluting the column with a low polarity solvent (e.g., 9:1 Hexane:Ethyl Acetate).
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Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) based on the TLC analysis.
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Collect fractions in test tubes.
-
-
Fraction Analysis and Product Recovery:
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Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
Objective: To purify this compound by recrystallization.
Materials:
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Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene, or ethyl acetate/hexane)
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection:
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Test the solubility of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following table summarizes typical solvent systems used for the purification of halogenated pyridinol derivatives.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Expected Purity | Typical Recovery |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | >98% | 60-80% |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Methanol (gradient) | >98% | 65-85% |
| Recrystallization | N/A | Ethanol / Water | >99% | 50-70% |
| Recrystallization | N/A | Toluene | >99% | 40-60% |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for improving product purity.
Preventing dehalogenation in reactions of 5-Bromo-6-chloropyridin-3-ol
Welcome to the technical support center for 5-Bromo-6-chloropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation and other side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (bromine or chlorine) on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of mono-halogenated or fully dehalogenated byproducts, which reduces the yield of the desired product and complicates purification.
Q2: Which halogen is more likely to be removed from this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] Therefore, the Carbon-Bromine (C-Br) bond is typically more susceptible to both the desired reaction and undesired dehalogenation than the Carbon-Chlorine (C-Cl) bond due to its lower bond dissociation energy.[2][3] However, the electronic and steric environment of the pyridine ring can influence this reactivity.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: Dehalogenation in palladium-catalyzed reactions is often caused by the formation of palladium-hydride (Pd-H) species. These can arise from several sources:
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Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides.
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Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors. Some aprotic polar solvents like DMF can also be a source of hydrides.
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Reagents: Impurities in reagents, such as boranes in boronic acids, can contribute to the formation of Pd-H.
Q4: How can I minimize dehalogenation when using this compound?
A4: Minimizing dehalogenation involves optimizing several reaction parameters:
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Choice of Catalyst and Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the desired reductive elimination over the dehalogenation pathway.
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Choice of Base: Opt for weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxide bases.
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Solvent Selection: Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF.
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Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
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Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent the ingress of moisture.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing significant formation of dehalogenated byproducts during a Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Dehalogenation in Suzuki Coupling
Caption: Troubleshooting flowchart for minimizing dehalogenation.
Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Palladium Catalyst | Use a pre-catalyst that readily forms the active Pd(0) species. | Ensures the catalytic cycle starts efficiently. |
| Ligand | Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf). | These ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway. |
| Base | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. | Milder bases are less likely to generate palladium-hydride species. |
| Solvent | Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. | Protic solvents (alcohols) or residual water can be a source of hydrides. |
| Temperature | Determine the lowest effective temperature for the reaction. | Higher temperatures can increase the rate of side reactions, including dehalogenation. |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents moisture from entering the reaction, which can be a hydride source. |
Issue 2: Dehalogenation in Sonogashira or Buchwald-Hartwig Reactions
Similar to Suzuki coupling, dehalogenation can be a significant side reaction in other palladium-catalyzed cross-couplings like Sonogashira and Buchwald-Hartwig aminations.
General Recommendations for Minimizing Dehalogenation
| Reaction Type | Key Optimization Parameters |
| Sonogashira Coupling | Copper Co-catalyst: In some cases, copper-free conditions can reduce side reactions. Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but if dehalogenation is an issue, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Buchwald-Hartwig Amination | Base: Strong bases like NaOtBu are often required but can be a source of hydrides. Careful screening of the base is critical. Ligand: The choice of a bulky, electron-rich ligand is crucial for promoting C-N bond formation over dehalogenation. |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
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Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
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Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
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Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
General Protocol for Sonogashira Coupling
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Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).
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Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
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Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
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Workup: After the reaction is complete, filter the mixture through celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: In an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
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Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100-110°C, monitoring the progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can help in troubleshooting. Dehalogenation is a competing pathway that can intercept the Ar-Pd-X intermediate.
Simplified Palladium-Catalyzed Cross-Coupling Cycle
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
Technical Support Center: Cross-Coupling of 5-Bromo-6-chloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 5-Bromo-6-chloropyridin-3-ol. This dihalogenated pyridinol substrate presents unique challenges due to its electronic properties, potential for catalyst inhibition, and the need for regioselective functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges stem from three key features of the substrate:
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Regioselectivity: The molecule has two different halogen atoms (bromine and chlorine). The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond, allowing for selective coupling at the 5-position. However, achieving high selectivity can be challenging and is influenced by the choice of catalyst, ligand, and reaction conditions.[1][2]
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Catalyst Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and slowing down or halting the catalytic cycle.[3][4] This is a well-known issue with pyridine-containing substrates.[3]
-
Substrate Reactivity: The presence of the hydroxyl group (-OH) can also influence the reaction, potentially requiring protection or affecting the solubility and electronic properties of the substrate.
Q2: Which position on this compound is more reactive for cross-coupling?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl.[2] Therefore, for this compound, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position. This inherent reactivity difference is the basis for achieving selective functionalization at the C-5 position, leaving the C-Cl bond available for subsequent transformations.[2]
Q3: Is it possible to achieve cross-coupling at the C-Cl position?
A3: Yes, it is possible, but it is more challenging and typically performed after the more reactive C-Br bond has been functionalized. Cross-coupling of aryl chlorides requires more specialized and reactive catalyst systems. These systems often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2][5]
Q4: What are the most common types of cross-coupling reactions for this substrate?
A4: The most suitable and commonly employed cross-coupling reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds with boronic acids or esters. It is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups.[6][7]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with amines, amides, or related compounds. This reaction is crucial for synthesizing aryl amines, which are common motifs in pharmaceuticals.[8][9]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[10][11]
Catalyst and Ligand Selection Guide
The choice of palladium source and ligand is critical for a successful cross-coupling reaction. Below is a summary of common catalyst systems for different reaction types, with a focus on selective coupling at the C-5 (C-Br) position.
| Reaction Type | Palladium Source | Recommended Ligands | Typical Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, DME | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos, BINAP | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 120 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine, DIPA | THF, DMF | Room Temp - 80 |
| C-Cl Coupling | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos, IPr (NHC) | K₃PO₄, NaOt-Bu | Toluene, Dioxane | 100 - 140 |
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | 1. Switch to a Bulkier Ligand: Use sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[3] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[3] | The pyridine nitrogen coordinates to the palladium center, inhibiting the catalytic cycle. Bulky ligands can sterically hinder this coordination and promote the desired catalytic steps.[3][5] Pre-catalysts are often more stable and provide a reliable source of the active catalyst. |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments. 2. Switch Ligand: Use more electron-rich ligands to facilitate the oxidative addition of the C-Br bond. | The C-Br bond on the electron-deficient pyridine ring may require more energy to break and add to the palladium center. Higher temperatures and more activating ligands can overcome this energy barrier.[3] |
| Poor Transmetalation (Suzuki) | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents. | The base plays a crucial role in activating the boronic acid for transmetalation. The optimal base can be substrate-dependent. Water can sometimes hinder this step.[3][12] |
| Inactive Reagents | 1. Check Boronic Acid Quality (Suzuki): Boronic acids can degrade over time. Use fresh or recently purchased reagents. 2. Ensure Base is Anhydrous and Active: Use freshly opened or properly stored base. | Impure or degraded reagents are a common cause of reaction failure. Protodeboronation of the boronic acid is a known side reaction.[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[3] | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. 2. Choose a Non-Aqueous Base System: Consider using K₃PO₄ in an anhydrous solvent like toluene or dioxane.[3] |
| Homocoupling | The organometallic reagent (e.g., boronic acid) couples with itself. | 1. Degas the Reaction Mixture: Thoroughly remove oxygen by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source directly can minimize this.[3] |
| Dehalogenation | The bromine atom is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[3] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Troubleshooting Step |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, leading to aggregation and precipitation as palladium black.[3] |
| High Temperature | Excessive heat can accelerate catalyst decomposition pathways. |
Experimental Workflows and Logic Diagrams
Caption: Workflow for catalyst selection and optimization.
Caption: Decision tree for troubleshooting common issues.
Key Experimental Protocols
The following are generalized, representative protocols for performing cross-coupling reactions selectively at the C5-Br position of this compound. Note: These are starting points and may require optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
Heating: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Heating: Heat the reaction mixture to 100-110 °C and monitor its progress.[2]
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPA). Add the terminal alkyne (1.2-1.5 equiv) dropwise.[13]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Solvent and base screening for reactions of 5-Bromo-6-chloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Bromo-6-chloropyridin-3-ol. The information is designed to assist in the optimization of experimental protocols and to address challenges encountered during Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and etherification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound in cross-coupling reactions?
A1: The primary challenges include achieving high yields and selectivity due to the presence of multiple reactive sites (C-Br, C-Cl, and the hydroxyl group). The pyridine nitrogen can also coordinate to the metal catalyst, potentially inhibiting its activity. Careful selection of catalysts, ligands, bases, and solvents is crucial to control the reaction's outcome.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 6-position, allowing for selective functionalization at the 5-position under carefully controlled conditions.
Q3: How can I prevent side reactions involving the hydroxyl group?
A3: The hydroxyl group can be deprotonated by the base, leading to potential O-arylation or O-alkylation as a side reaction. To minimize this, you can:
-
Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before the cross-coupling reaction.
-
Use milder bases that are less likely to deprotonate the hydroxyl group under the reaction conditions.
-
For some reactions, the unprotected hydroxyl group may not significantly interfere, but this should be evaluated on a case-by-case basis.
Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the first things I should check?
A4: Low yields in Suzuki-Miyaura couplings can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step. This includes verifying the quality and stability of the boronic acid/ester, ensuring the catalyst and ligand are fresh and handled under an inert atmosphere, and using anhydrous and properly degassed solvents. The choice of base is also critical and can significantly influence the reaction outcome.
Q5: In a Buchwald-Hartwig amination, what is the best approach to screen for optimal conditions?
A5: A systematic screening of catalysts, ligands, bases, and solvents is recommended. Modern palladium precatalysts, particularly those with bulky, electron-rich phosphine ligands, are often effective for coupling with chloro-heteroarenes. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases may be necessary if your substrates are base-sensitive. Anhydrous, aprotic solvents like toluene or dioxane are typical choices.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable to air and moisture. |
| Poor quality boronic acid | Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). | |
| Inefficient reaction conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., dioxane, toluene, DMF), and temperatures. | |
| Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Homocoupled Byproduct | Presence of oxygen or Pd(II) species | Thoroughly degas the reaction mixture. Use a Pd(0) source or an efficient precatalyst system. |
| Dehalogenation of Starting Material | Inappropriate base or solvent | Try a milder base. Ensure the solvent is anhydrous. |
| Poor Reproducibility | Inconsistent reagent quality or reaction setup | Use high-purity, anhydrous reagents and solvents. Ensure consistent degassing and inert atmosphere techniques. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand | Use a fresh catalyst and screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Unsuitable base | Screen strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker bases (e.g., Cs₂CO₃, K₃PO₄) if the substrate is base-sensitive. | |
| Poor solvent choice | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. | |
| Side Reactions (e.g., Hydrodehalogenation) | Reaction temperature is too high | Run the reaction at a lower temperature. |
| Inappropriate ligand | Screen different ligands that may suppress side reactions. | |
| Incomplete Conversion | Insufficient reaction time or temperature | Increase the reaction time or temperature. |
| Catalyst deactivation | Increase the catalyst loading or use a more robust catalyst system. |
Data Presentation: Solvent and Base Screening
Disclaimer: The following tables present representative data from reactions on similar substrates (halopyridines/halopyrimidines) and should be used as a starting point for optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines[1]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Moderate |
| XPhos Pd G2 (low loading) | - | Weak inorganic base | - | - | High |
| PEPPSI-IPr (3) | - | K₂CO₃ | t-BuOH | 80 | 85-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrimidines
| Substrate | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.1) | Dioxane | 100 | 95 |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.1) | Toluene | 100 | 88 |
| 2-Chloro-5-bromopyrimidine | Piperidine | [Pd(allyl)Cl]₂ (2) | RuPhos (4) | NaOtBu (2.1) | Toluene | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon); repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.
-
Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.) to the mixture.
-
Heat the reaction to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: O-Alkylation (Etherification) of this compound[2]
-
To a stirred mixture of this compound (1.0 eq.) in DMF, add K₂CO₃ (1.5 eq.).[2]
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq.).[2]
-
Seal the reaction vessel and heat at 45 °C for 4 hours.[2]
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with water, and collect the precipitate by filtration.[2]
-
Dry the solid to obtain the O-alkylated product.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
Technical Support Center: Functionalizing 5-Bromo-6-chloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the functionalization of 5-Bromo-6-chloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: Why are yields often low when functionalizing this compound?
Low yields are a common challenge with this substrate due to several factors. The pyridine ring is electron-deficient, and the presence of two different halogens (bromine and chlorine) introduces competition and requires careful optimization for selective reactions.[1] The C-Cl bond is significantly less reactive than the C-Br bond, making the initial oxidative addition step in many cross-coupling reactions difficult.[1] Furthermore, the hydroxyl group can potentially coordinate with the metal catalyst or react with bases, leading to side reactions or catalyst inhibition.
Q2: Which halogen is more reactive, the bromine at the C-5 position or the chlorine at the C-6 position?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend: I > Br > Cl > F.[2] Therefore, the carbon-bromine (C-Br) bond at the C-5 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C-6 position. This difference in reactivity allows for the selective functionalization at the C-5 position by carefully controlling reaction conditions.
Q3: What are the most common methods for functionalizing this molecule?
The most prevalent methods are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.[3]
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.[4][5] Additionally, the hydroxyl group can be functionalized through reactions like etherification.
Q4: How critical is the purity of starting materials and the reaction environment?
The purity of reagents and the reaction atmosphere are absolutely critical for success.[6][7] Impurities in starting materials, particularly the degradation of boronic acids in Suzuki couplings, can lead to side reactions like protodeboronation.[1] Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen, which can cause deactivation and catalyst decomposition.[3][8] Therefore, using high-purity reagents, anhydrous/deoxygenated solvents, and maintaining a strict inert atmosphere (e.g., argon or nitrogen) are essential for achieving high yields.[1][3]
Troubleshooting Guides
This section addresses specific issues encountered during common functionalization reactions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Low product formation in Suzuki coupling is a frequent issue, primarily due to the low reactivity of the C-Cl bond (if targeting the C-6 position) or suboptimal conditions for the C-Br bond.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Problem 2: Low or No Yield in Buchwald-Hartwig Amination
This reaction is highly sensitive to the choice of catalyst, base, and atmospheric conditions. The coupling of an amine to the electron-deficient, sterically hindered pyridine ring requires a highly active catalytic system.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Problem 3: Low or No Yield in Sonogashira Coupling
While the C-Br bond is reactive, Sonogashira couplings can be plagued by side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling).
Troubleshooting Workflow:
Caption: Troubleshooting guide for Sonogashira coupling reactions.
Data Presentation: Optimized Reaction Conditions
The tables below summarize effective catalytic systems and general reaction conditions compiled from various sources for the functionalization of halogenated pyridines.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Halides
| Parameter | Condition for Aryl Bromide (C-5) | Condition for Aryl Chloride (C-6) | Reference(s) |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | [1][8] |
| Ligand | PPh₃, SPhos | SPhos, XPhos, RuPhos (Bulky, e⁻-rich) | [1][9] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ (Stronger bases required) | [1][10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene, Dioxane (often anhydrous) | [1][10] |
| Temperature | 80 - 100 °C | 100 - 120 °C (Higher temp needed) | [1][8] |
| Typical Yield | 60 - 95% | 50 - 90% (highly substrate dependent) | [2] |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Halides
| Parameter | Condition | Reference(s) |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | [3][11] |
| Ligand | XPhos, RuPhos, SPhos | [3][11] |
| Base | NaOtBu, KOtBu, LHMDS (Strong, non-nucleophilic) | [3][12] |
| Solvent | Toluene, Dioxane, THF (Anhydrous, degassed) | [3][13] |
| Temperature | 80 - 110 °C | [3][11] |
| Typical Yield | 70 - 98% | [13] |
Table 3: Sonogashira Coupling Conditions for Aryl Halides
| Parameter | Condition | Reference(s) |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [4][14] |
| Cu Co-catalyst | CuI (typically 5-10 mol%) | [4][15] |
| Base | Et₃N, i-Pr₂NH (often used as solvent) | [4][14] |
| Solvent | THF, DMF, or neat amine | [4][5] |
| Temperature | 25 - 65 °C | [4][15] |
| Typical Yield | 75 - 95% | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-5 Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe.[10]
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at 90-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.).[3]
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the flask, then evacuate and backfill with argon three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[3]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Once complete (typically 12-24 hours), cool the mixture to room temperature.[3]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Protocol 3: General Procedure for Sonogashira Coupling at the C-5 Position
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).[14]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Reagent Addition: Add degassed, anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.).[14] Add the terminal alkyne (1.1-1.2 equiv.) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.
-
Monitoring: Monitor the reaction by TLC until the starting material disappears (typically 4-16 hours).[14]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Dihalopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of dihalopyridines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Poor or No Conversion to the Desired Product
Q: My Suzuki-Miyaura coupling of a dihalopyridine is giving low to no yield. What are the common causes and how can I fix it?
A: Low or no conversion in a Suzuki-Miyaura reaction involving dihalopyridines is a frequent challenge. The primary culprits are often related to catalyst deactivation, improper reaction conditions, or issues with the starting materials.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which can stabilize the catalyst and promote the reaction.[1]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it may not be efficiently reduced to the active Pd(0) species.[1] Ensure your reaction conditions are suitable for this reduction.
-
Base Selection: The choice and strength of the base are critical.[2] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1] The solubility of the base is also important, and the presence of water can be crucial for the activity of many inorganic bases.[2]
-
Solvent and Degassing: Solvents such as toluene, dioxane, and THF are commonly used, often with water to help dissolve the base.[2] It is imperative to thoroughly degas the solvent to remove oxygen, which can deactivate the palladium catalyst.[2]
-
Starting Material Quality: Impurities in the dihalopyridine or the boronic acid/ester can poison the catalyst.[2] Ensure high purity of your starting materials.
Issue 2: Incorrect Regioselectivity
Q: My reaction is producing the wrong isomer. How can I control the regioselectivity in cross-coupling reactions of dihalopyridines?
A: Regioselectivity in the cross-coupling of dihalopyridines is a well-documented challenge. Typically, the halide at the position adjacent to the nitrogen (C2 or C6) is more reactive.[3][4] However, several factors can be adjusted to favor reaction at other positions.
-
Ligand Control: The choice of ligand is a powerful tool to influence regioselectivity. Bulky ligands, such as certain N-heterocyclic carbenes (NHCs) like IPr or sterically hindered phosphines like QPhos, can favor coupling at the C4 position of 2,4-dihalopyridines.[3][4] In contrast, ligands like dppf tend to promote the conventional C2-selectivity.[3]
-
Catalyst Speciation: The ratio of phosphine ligand to palladium can also influence the outcome. For 2,4-dibromopyridine, a higher PPh₃:Pd ratio (≥3:1) favors C2-selectivity, while a lower ratio (≤2.5:1) can lead to C4-selectivity.[4][5]
-
Substrate Halogenation: When dealing with different halogens on the pyridine ring, the inherent reactivity order (I > Br > Cl) often dictates the site of reaction.[6]
Issue 3: Presence of Side Products
Q: I am observing significant amounts of side products like homocoupled arenes and protodeboronation. How can I minimize these?
A: The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, and it is a major side reaction, especially with electron-rich or heteroaromatic boronic acids.[2] To minimize this, you can:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can be a problem. This is often exacerbated by the presence of oxygen.[8]
-
Hydrodehalogenation: This is a side reaction where the aryl halide is reduced, removing the halogen. This can compete with the desired cross-coupling. In Buchwald-Hartwig amination, a competing reaction is the beta-hydride elimination from the amide, which leads to the hydrodehalogenated arene.[9]
Issue 4: Catalyst Deactivation and Decomposition
Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through several mechanisms.
-
Product Inhibition: The product of the reaction or by-products can sometimes coordinate to the palladium and inhibit its catalytic activity.[10]
-
Formation of Palladium Black: The formation of palladium black (insoluble palladium(0)) is a common sign of catalyst decomposition and leads to a loss of catalytic activity. This can be caused by high temperatures or the absence of stabilizing ligands.
-
Oxidative Deactivation: As mentioned, oxygen can oxidize the active Pd(0) catalyst to an inactive state.[2]
Issue 5: Product Purification
Q: I am having difficulty purifying my product and removing residual palladium.
A: Removing the final traces of palladium from the product is crucial, especially for pharmaceutical applications.
-
Chromatography: While silica gel chromatography is a common purification method, it may not completely remove all palladium residues.[11]
-
Metal Scavengers: For more effective removal, consider using metal scavenging agents.[11] There are various commercially available scavengers with different functional groups (e.g., thiol, phosphine) that can bind to palladium.[12][13]
-
Filtration: Filtering the reaction mixture through celite can help remove precipitated palladium black.[12]
-
Crystallization: Recrystallization of the final product can also help in reducing palladium contamination.[13]
Data and Protocols
Table 1: Ligand Effects on Regioselectivity of 2,4-Dihalopyridines
| Dihalopyridine | Ligand | C2-Product:C4-Product Ratio | Reference |
| 2,4-Dichloropyridine | dppf | Exclusive C2-product | [3] |
| 2,4-Dichloropyridine | QPhos | 1:2.5 - 1:10.4 (favoring C4) | [3][4] |
| 2,4-Dichloropyridine | IPr | ~1:10 (favoring C4) | [3] |
| 2,4-Dibromopyridine | PPh₃ (≥3:1 ratio to Pd) | Favors C2-product | [4][5] |
| 2,4-Dibromopyridine | PPh₃ (≤2.5:1 ratio to Pd) | Up to 1:13 (favoring C4) | [4][5] |
Table 2: Common Bases for Suzuki-Miyaura Coupling of Dihalopyridines
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice.[2] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Often provides better yields for challenging substrates.[2] |
| K₃PO₄ | Strong | Toluene, Dioxane | Effective for sterically hindered or electron-poor substrates.[1][2] |
| KF | Weak | Toluene, Dioxane | Can be useful for base-sensitive functional groups and to minimize protodeboronation.[2][7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Dihalopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the dihalopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene or dioxane) and the base (e.g., K₃PO₄, 2.0-3.0 equiv) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. For removal of trace palladium, a subsequent treatment with a metal scavenger may be necessary.[11]
Troubleshooting Workflows
Below are diagrams illustrating logical troubleshooting steps for common issues.
Caption: A workflow diagram for troubleshooting low product yields.
Caption: A decision tree for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. arborassays.com [arborassays.com]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-6-chloropyridin-3-ol Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains a paramount tool for unraveling molecular architectures. This guide provides a comparative analysis of ¹H and ¹³C NMR data for 5-Bromo-6-chloropyridin-3-ol and its derivatives, offering insights into the influence of substituent effects on spectral features. Due to the limited availability of published, fully assigned NMR data for the parent compound, this guide will utilize data from closely related derivatives to illustrate key analytical principles and comparative interpretations.
The structural analysis of halogenated pyridin-3-ol derivatives is of significant interest in medicinal chemistry due to their prevalence as scaffolds in biologically active molecules. Understanding the precise arrangement of substituents around the pyridine ring is crucial for correlating structure with activity. ¹H and ¹³C NMR spectroscopy provides a powerful, non-destructive method for achieving this, offering detailed information about the chemical environment of each proton and carbon atom.
Comparative ¹H and ¹³C NMR Data
For illustrative purposes, this guide will consider a hypothetical methoxy derivative, 5-Bromo-6-chloro-3-methoxypyridine, for which ¹H NMR data has been reported. This allows for a direct comparison of the impact of converting the hydroxyl group to a methoxy ether on the proton chemical shifts.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-Bromo-6-chloro-3-methoxypyridine | H-2 | 8.04 | s | - |
| H-4 | 7.49 | d | 1.37 | |
| OCH₃ | 3.86 | s | - | |
| Hypothetical this compound | H-2 | ~7.9-8.1 | s | - |
| H-4 | ~7.3-7.5 | d | ~1.5-2.5 | |
| OH | Broad singlet | - | - |
Note: Chemical shifts for the hypothetical parent compound are estimated based on general substituent effects in pyridine rings. The actual values may vary.
Similarly, the ¹³C NMR data would exhibit predictable shifts upon derivatization. The carbon bearing the hydroxyl group (C-3) would experience a significant downfield shift upon methylation due to the electronic effect of the ether linkage. The other ring carbons would also show smaller, but measurable, changes in their chemical shifts.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Hypothetical this compound | C-2 | ~140-145 |
| C-3 | ~150-155 | |
| C-4 | ~120-125 | |
| C-5 | ~110-115 | |
| C-6 | ~145-150 | |
| 5-Bromo-6-chloro-3-methoxypyridine | C-2 | ~142-147 |
| C-3 | ~155-160 | |
| C-4 | ~122-127 | |
| C-5 | ~112-117 | |
| C-6 | ~147-152 | |
| OCH₃ | ~55-60 |
Note: Chemical shifts are estimated and would require experimental verification.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of this compound derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (e.g., 1-5 seconds), and spectral width.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment of proton and carbon signals, especially in complex derivatives.
Visualization of Analytical Workflow
The process of NMR analysis, from sample preparation to final structural elucidation, can be visualized as a logical workflow.
A Comparative Guide to the Mass Spectrometry Analysis of Halogenated Pyridinols
For Researchers, Scientists, and Drug Development Professionals
The analysis of halogenated pyridinols is of significant interest in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to their presence as metabolites of pesticides and herbicides, as well as their potential as active pharmaceutical ingredients. Mass spectrometry, coupled with chromatographic separation, stands as a powerful and versatile tool for the sensitive and selective determination of these compounds. This guide provides an objective comparison of the performance of different mass spectrometry-based methods for the analysis of halogenated pyridinols, supported by experimental data and detailed methodologies.
Comparison of Analytical Performance: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision in the analysis of halogenated pyridinols. GC-MS is generally well-suited for volatile and thermally stable compounds, while LC-MS/MS excels in the analysis of a broader range of compounds, including those that are polar, non-volatile, and thermally labile. For the analysis of halogenated pyridinols, which can exhibit a range of polarities, both techniques have been successfully applied.
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes key quantitative data for the analysis of 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of the insecticide chlorpyrifos, offering a direct comparison of GC-MS and LC-MS/MS.
| Performance Metric | GC-MS | LC-MS/MS | Reference |
| Analyte | 3,5,6-Trichloro-2-pyridinol (TCP) | 3,5,6-Trichloro-2-pyridinol (TCP) | [1][2] |
| Matrix | Human Blood | Human Serum and Urine | [1][2] |
| Limit of Quantitation (LOQ) | 10 ng/mL (in blood) | 1.5 ng/mL (in serum), 0.5 ng/mL (in urine) | [1][2] |
| Linear Range | 6 - 1300 ng/mL (in blood) | 5 - 50 ng/mL (in serum), 1 - 10 ng/mL (in urine) | [1][2] |
| Recovery | 85 - 102% | 87 - 113% (in serum), 98 - 109% (in urine) | [1][2] |
| Precision (RSD) | Not explicitly stated | < 8% (repeatability and reproducibility) | [2] |
| Sample Throughput | Lower | > 100 samples per day | [2] |
| Derivatization Required | Yes (silylation) | No | [1][2] |
Experimental Workflows
The analytical workflow for GC-MS and LC-MS/MS, from sample preparation to data acquisition, differs significantly, particularly in the handling of polar metabolites like halogenated pyridinols.
Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Pyridinols
This protocol is adapted from a method for the analysis of pyridine and quinoline in mainstream tobacco smoke and can be modified for halogenated pyridinols.[3]
1. Sample Preparation and Extraction:
-
For solid samples, perform a solvent extraction using an appropriate organic solvent (e.g., methanol, acetone).
-
For liquid samples, a liquid-liquid extraction with a non-polar solvent may be necessary.
-
Internal standards (e.g., isotopically labeled analogs) should be added prior to extraction.
2. Derivatization (Silylation):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., 1% trimethylchlorosilane - TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of the pyridinols.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 3°C/minute to 150°C, then ramp at 20°C/minute to 250°C and hold for 3 minutes.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.[3]
-
Injection Mode: Splitless.[3]
4. Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (50-500 amu) for qualitative analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 3,5,6-Trichloro-2-pyridinol (TCP)
This protocol is based on a validated method for the determination of TCP in human serum and urine.[2]
1. Sample Preparation:
-
Serum: Protein precipitation with acetonitrile (1:1 v/v). Centrifuge and inject the supernatant.
-
Urine: Direct injection after centrifugation.
2. LC Conditions:
-
LC System: Waters 2795 Alliance HT or equivalent.
-
Column: Discovery C18, 50 x 2.1 mm, 5 µm.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.2 mL/minute.
-
Injection Volume: 10 µL.[2]
3. MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro LC).[2]
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode for TCP.[2]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MRM Transitions: For TCP, monitor transitions such as m/z 196 -> 160 and 198 -> 162.
Fragmentation Patterns of Halogenated Pyridinols
The fragmentation of halogenated pyridinols in mass spectrometry is influenced by the type and position of the halogen atom(s) and the ionization technique employed.
Electron Ionization (EI): EI is a "hard" ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Common fragmentation pathways include:
-
Loss of a halogen atom: This can occur as a radical (X•) or as a hydrogen halide (HX).
-
Cleavage of the pyridine ring: This results in characteristic neutral losses, such as HCN.
-
Loss of CO: From the pyridinol tautomer.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces a prominent protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information. For halogenated pyridinols in negative ESI mode, the deprotonated molecule is the precursor ion. Collision-induced dissociation (CID) of this ion often results in the loss of the halogen atom or other small neutral molecules.
The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic tool in identifying halogenated compounds in mass spectra.
Alternative Analytical Techniques
While mass spectrometry is a dominant technique, other methods can be employed for the analysis of halogenated compounds, though they may lack the specificity and sensitivity of MS.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): Highly sensitive to halogenated compounds, but less specific than MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Can be used for quantitative analysis but is less sensitive and specific than MS, and is susceptible to matrix interference.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used for the determination of the elemental halogen content after sample digestion, but does not provide information on the molecular structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation, but less sensitive than MS for quantitative analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of halogenated pyridinols. LC-MS/MS generally offers higher sensitivity, greater specificity (with tandem MS), and higher sample throughput without the need for derivatization, making it particularly suitable for the analysis of more polar pyridinols in complex biological matrices.[2][5] GC-MS, while often requiring derivatization, remains a robust and reliable technique, especially for less polar and more volatile halogenated pyridinols. The choice of method will ultimately depend on the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate analytical methods for the challenging but important task of analyzing halogenated pyridinols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 4. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Halogenated Pyridin-3-ol Analogs: A Focus on X-ray Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of halogenated pyridin-3-ol analogs, with a primary focus on their X-ray crystal structures. Due to the absence of a publicly available crystal structure for 5-Bromo-6-chloropyridin-3-ol, this guide utilizes the closely related analog, 3,5,6-Trichloropyridin-2-ol, for which crystallographic data is available. This comparison offers valuable insights into the solid-state conformation and intermolecular interactions of this class of compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to Halogenated Pyridinols
Halogenated pyridinols are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of halogen atoms onto the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is crucial for structure-activity relationship (SAR) studies and rational drug design.
While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide aims to provide a foundational understanding of the structural characteristics of this compound class by examining a suitable analog.
Comparison of Molecular Structures
The primary subject of this guide is this compound. As a crystallographic comparison, we will be using the structure of 3,5,6-Trichloropyridin-2-ol. The key difference lies in the substitution at position 2 (a chloro group instead of a hydrogen) and the tautomeric form observed in the crystal (a pyridin-2-one). Despite these differences, the analysis of the trichloro-analog provides critical insights into the potential packing and intermolecular interactions that could be expected for this compound.
Caption: Molecular structures of this compound and its analog.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for 3,5,6-Trichloropyridin-2-ol. This data provides a quantitative basis for understanding the solid-state structure of this class of molecules.
| Parameter | 3,5,6-Trichloropyridin-2-ol[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6490 (13) |
| b (Å) | 10.842 (2) |
| c (Å) | 12.715 (3) |
| α (°) | 90 |
| β (°) | 95.55 (3) |
| γ (°) | 90 |
| Volume (ų) | 912.3 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.83 |
| R-factor (%) | Not Reported |
| Key Interactions | Centrosymmetric hydrogen-bonded dimers via O—H···N interactions, forming R²₂(8) loops.[1] |
Experimental Protocols
A detailed experimental protocol for the X-ray crystal structure determination of small molecules like halogenated pyridinols is provided below. This protocol is a generalized procedure based on standard crystallographic techniques.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A variety of solvents should be screened, including but not limited to ethanol, methanol, acetone, acetonitrile, and mixtures thereof.
-
The crystallization vessel should be left undisturbed in a vibration-free environment at a constant temperature.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically, or placed in calculated positions.
-
The final refined structure is validated using crystallographic software to check for geometric and other potential issues.
Caption: A simplified workflow for determining the X-ray crystal structure of a small molecule.
Signaling Pathways and Biological Context
While a specific signaling pathway for this compound has not been identified in the reviewed literature, halogenated pyridines are known to interact with a variety of biological targets. Their structural similarity to endogenous molecules allows them to act as agonists or antagonists of receptors, or as enzyme inhibitors. For example, various substituted pyridines have been investigated for their activity as kinase inhibitors, which play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and differentiation. The precise structural information obtained from X-ray crystallography is paramount in understanding how these molecules fit into the binding pockets of their target proteins and exert their biological effects.
Conclusion
This guide has provided a comparative overview of the structural aspects of this compound and its crystallographically characterized analog, 3,5,6-Trichloropyridin-2-ol. The provided crystallographic data and experimental protocols offer a valuable resource for researchers working on the synthesis, characterization, and biological evaluation of this important class of compounds. The detailed structural information is a critical component in the rational design of new therapeutic agents and functional materials based on the halogenated pyridinol scaffold. Future studies obtaining the crystal structure of this compound would be highly beneficial for a direct and more comprehensive comparison.
References
Unraveling the Reactivity Landscape: A Comparative Analysis of Bromine vs. Chlorine in 5-Bromo-6-chloropyridin-3-ol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated heterocyclic compounds is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of the bromine and chlorine substituents in 5-Bromo-6-chloropyridin-3-ol, supported by experimental data from patent literature, to inform strategies for selective functionalization.
In the realm of palladium-catalyzed cross-coupling reactions, the comparative reactivity of carbon-halogen bonds is a well-established principle, generally following the trend C-I > C-Br > C-Cl. This principle suggests that in a molecule bearing both bromine and chlorine atoms, the carbon-bromine bond will typically be more susceptible to oxidative addition to a palladium(0) catalyst, thus reacting preferentially. However, the electronic environment of the aromatic ring and the position of the halogens relative to other functional groups can significantly influence this inherent reactivity.
In the case of this compound, the chlorine atom is positioned at C6, alpha to the pyridine nitrogen, while the bromine atom is at C5. The alpha-position to the nitrogen in a pyridine ring is known to be more activated towards some transformations. This presents an interesting case where the inherent higher reactivity of the C-Br bond might be modulated by the positional activation of the C-Cl bond.
Experimental Evidence: Sequential Suzuki-Miyaura Coupling
A notable example demonstrating the differential reactivity of the two halogen atoms in this compound is found in the patent literature describing the synthesis of potent inhibitors of Lysine Specific Demethylase 1. The synthetic route involves a sequential Suzuki-Miyaura coupling, first at the 5-bromo position, followed by a subsequent coupling at the 6-chloro position.[1] This sequential functionalization provides clear, practical evidence of the greater reactivity of the C-Br bond over the C-Cl bond in this specific substrate under palladium catalysis.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reactivity | Experimental Observation |
| C5 | Bromine | Higher | Reacts selectively in the first Suzuki-Miyaura coupling.[1] |
| C6 | Chlorine | Lower | Reacts in a second Suzuki-Miyaura coupling after the C-Br bond has been functionalized.[1] |
Experimental Protocols
The following are generalized experimental protocols for performing selective Suzuki-Miyaura coupling reactions on this compound, based on the principles demonstrated in the aforementioned patent.[1] It is crucial to note that specific conditions should be optimized for each particular substrate and coupling partner.
Selective Suzuki-Miyaura Coupling at the 5-Bromo Position
This protocol is designed to favor the reaction at the more reactive C-Br bond.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling at the 6-Chloro Position (Post-Bromine Functionalization)
This protocol is for the functionalization of the less reactive C-Cl bond after the C-Br bond has been reacted.
Reagents and Materials:
-
5-Aryl-6-chloropyridin-3-ol (product from the first coupling)
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst with a more electron-rich and bulky ligand (e.g., Pd₂(dba)₃ with XPhos, SPhos, or an NHC ligand, 2-10 mol%)
-
Stronger base (e.g., K₃PO₄, CsF, 2-4 equivalents)
-
Anhydrous, high-boiling point solvent (e.g., toluene, xylene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the 5-aryl-6-chloropyridin-3-ol, the arylboronic acid, the base, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precursor and the degassed solvent.
-
Heat the reaction mixture to a higher temperature, typically between 100 and 150 °C.
-
Monitor the reaction progress carefully.
-
Upon completion, cool the reaction and perform a standard aqueous work-up and extraction.
-
Purify the final product by column chromatography.
Mandatory Visualizations
Logical Relationship of Sequential Suzuki Coupling
Caption: Sequential functionalization pathway for this compound.
Experimental Workflow for Selective Suzuki Coupling
Caption: Step-by-step workflow for the selective Suzuki coupling at the C5-Br position.
References
Reactivity Under the Microscope: A Comparative Analysis of 5-Bromo-6-chloropyridin-3-ol and Other Dihalopyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalopyridines, with their multiple reaction sites, offer a versatile platform for molecular elaboration. This guide provides an in-depth comparison of the reactivity of 5-Bromo-6-chloropyridin-3-ol with other dihalopyridine isomers in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The discussion is supported by established reactivity principles and illustrative experimental data to inform synthetic strategy and catalyst selection.
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by two key factors: the nature of the halogen atoms and their positions on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend that correlates with the carbon-halogen bond dissociation energy.[1] Consequently, the oxidative addition of the palladium catalyst, the rate-determining step in many cases, is more facile for heavier halogens. The electronic properties of the pyridine ring also play a crucial role, with positions ortho and para to the nitrogen atom being more activated towards nucleophilic attack and oxidative addition.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron species and an organic halide. When considering dihalopyridines, the regioselectivity of the reaction is a critical consideration.
In the case of This compound , the bromine atom at the 5-position is generally more reactive than the chlorine atom at the 6-position in Suzuki-Miyaura coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1] Therefore, selective mono-arylation at the 5-position can be achieved under carefully controlled conditions.
Comparative Reactivity of Dihalopyridines in Suzuki-Miyaura Coupling:
To illustrate the relative reactivity, consider the following dihalopyridine isomers:
-
2,6-Dihalopyridines: The two halogen atoms are in equivalent, activated positions. Mono-arylation can be achieved, but di-arylation is also common, often requiring careful control of stoichiometry.[2]
-
2,5-Dihalopyridines: The halogen at the 2-position is generally more reactive than the one at the 5-position due to its proximity to the electron-withdrawing nitrogen atom.[3]
-
3,5-Dihalopyridines: Both halogens are at meta positions relative to the nitrogen, making them generally less reactive than halogens at the 2, 4, or 6 positions. Selective mono-substitution can be challenging.
-
2,3-Dihalopyridines: The halogen at the 2-position is typically more reactive.[4]
The presence of the hydroxyl group in this compound can also influence reactivity, potentially by coordinating with the palladium catalyst or by altering the electronic properties of the pyridine ring.
Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Various Arylboronic Acids | Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol/H₂O | 100 (MW) | 0.4-0.7 | 72-82 | [5] |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | - | - | - | - | - | 85 (di-arylation) | [2] |
| 2,4-Dichloropyridine | Phenylboronic Acid | PdCl₂ | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | >99 (at C4) | [6] |
| 3,5-Dichloropyridazine | Phenylboronic Acid | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | - | [3] |
| 2,3,5-Trichloropyridine | Various Arylboronic Acids | Pd(OAc)₂ | - | K₂CO₃ | H₂O | 100 | 2-12 | 75-96 | [4] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the reactivity of dihalopyridines in this reaction is dependent on the halogen and its position.
For This compound , selective amination at the 5-position is expected due to the higher reactivity of the C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[7][8]
Comparative Reactivity of Dihalopyridines in Buchwald-Hartwig Amination:
The same general principles of reactivity apply as in the Suzuki-Miyaura coupling. The C-Br bond will generally react preferentially over a C-Cl bond. The positions on the pyridine ring also dictate reactivity, with the 2 and 6 positions being the most activated.
Table 2: Illustrative Reaction Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [9] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [10] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various Amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 70-90 | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine
A flame-dried Schlenk flask is charged with the dihalopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1) are then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine
In a glovebox or under an inert atmosphere, a reaction vial is charged with the dihalopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 eq.). Anhydrous, degassed solvent (e.g., toluene) is added. The vial is sealed, and the reaction mixture is heated to 80-110 °C with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired aminopyridine derivative.
Visualizing Reaction Pathways
To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the general workflows.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Signaling Pathways and Drug Development
Substituted pyridinols are prevalent scaffolds in medicinal chemistry and have been incorporated into a variety of biologically active molecules. While specific signaling pathway involvement for this compound is not extensively documented, related dihalopyridine and pyridinol structures are known to be key components of molecules targeting a range of biological processes. For instance, pyridinol derivatives have been investigated as inhibitors of various kinases, which are central nodes in numerous signaling cascades regulating cell growth, differentiation, and survival. The ability to selectively functionalize the dihalopyridine core allows for the fine-tuning of steric and electronic properties, which is critical for optimizing binding affinity and selectivity for a specific protein target. The cross-coupling reactions discussed herein are therefore enabling technologies for the synthesis of compound libraries for screening against various signaling pathway components in drug discovery programs.
Caption: Logical relationship of dihalopyridine functionalization to drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 5-Bromo-6-chloropyridin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For a novel halogenated pyridinol derivative such as 5-Bromo-6-chloropyridin-3-ol, ensuring high purity is critical. Impurities, even in trace amounts, can lead to erroneous biological data, undesirable side reactions in subsequent synthetic steps, and potential safety concerns. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially introduce a variety of impurities. A plausible synthetic route may involve the multi-step transformation of a substituted aminopyridine. Key steps could include diazotization followed by a Sandmeyer reaction to introduce the chloro group, and subsequent bromination. Based on such a pathway, potential impurities could include:
-
Unreacted Starting Materials: Residual aminopyridine precursors.
-
Intermediates: Incompletely reacted intermediates from any of the synthetic steps.
-
Isomeric Byproducts: Positional isomers formed during the halogenation steps. For example, bromination or chlorination at alternative positions on the pyridine ring.
-
Over-halogenated Products: Pyridine rings with additional bromine or chlorine atoms.
-
Hydrolysis Products: For instance, replacement of a halogen atom with a hydroxyl group.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetonitrile, water) and reagents used in the synthesis and purification.
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques are indispensable for the comprehensive purity evaluation of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Information Provided | Sensitivity | Specificity | Instrumentation |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High | Moderate to High | HPLC system with UV-Vis detector |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, structural information from mass spectra. | Very High | Very High | Gas Chromatograph coupled to a Mass Spectrometer |
| NMR Spectroscopy (¹H) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities with distinct proton signals. | Moderate | Very High | NMR Spectrometer |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determination of the percentage composition of C, H, N, Br, and Cl. | Moderate | Low (for individual impurities) | Elemental Analyzer |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the routine quantitative assessment of the purity of this compound and for the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this polar aromatic compound.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal standard or by using the area percentage method for a semi-quantitative assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable structural information and can be used to identify and quantify impurities that have unique proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
Expected ¹H NMR Signals for this compound: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The exact chemical shifts will depend on the solvent used. For example, in CDCl₃, one might expect two singlets or doublets in the aromatic region (around δ 7-8 ppm).
Data Analysis:
-
Integrate the signals corresponding to the main compound and any visible impurities.
-
The purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine in the sample, which can be compared to the theoretical values for this compound (C₅H₃BrClNO).
Instrumentation:
-
Elemental Analyzer.
Procedure:
-
A accurately weighed sample of the synthesized compound is combusted in a high-oxygen environment.[1]
-
The resulting gases (CO₂, H₂O, N₂, and hydrogen halides) are separated and quantified by various detection methods.[1]
-
Halogens (Br and Cl) are typically converted to their respective hydrogen halides, which are then captured and quantified by titration or ion chromatography.[1]
Data Analysis:
-
Compare the experimentally determined percentages of C, H, N, Br, and Cl with the theoretical values:
-
C: 28.82%
-
H: 1.45%
-
Br: 38.34%
-
Cl: 17.01%
-
N: 6.72%
-
O: 7.67%
-
-
A significant deviation from the theoretical values may indicate the presence of impurities.
Visualization of Workflows
Caption: A general workflow for the purity assessment of synthesized this compound.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
References
A Comparative Guide to Analytical Methods for the Characterization of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted pyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise substitution pattern on the pyridine ring dictates the molecule's chemical properties, biological activity, and safety profile. Therefore, rigorous analytical characterization is paramount in research and development. This guide provides a comparative overview of the principal analytical methods used to characterize these complex molecules, complete with performance data and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of polysubstituted pyridines. It provides detailed information about the number, connectivity, and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups. Coupling constants (J-values) between adjacent nuclei provide information about the connectivity of the molecular framework.
Typical Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the polysubstituted pyridine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity and high resolution.[2]
-
Acquisition: A standard ¹H pulse sequence is used to acquire the spectrum. For a 400 MHz spectrometer, typical parameters include a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis: Chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS). Integration of signals reveals the relative number of protons, and the splitting patterns (multiplicity) and coupling constants are analyzed to determine the substitution pattern.[3]
Performance Characteristics: Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often essential for resolving complex, overlapping signals common in polysubstituted pyridines and for definitively assigning the positions of substituents.[2]
| Parameter | ¹H NMR | ¹³C NMR | 2D NMR (COSY, HMBC) |
| Information | Proton environment, count, connectivity | Carbon skeleton, chemical environment | Proton-proton and proton-carbon correlations |
| Sensitivity | High | Low | Moderate to High |
| Resolution | High | High | Very High |
| Key Advantage | Definitive structural elucidation | Direct observation of the carbon backbone | Resolves signal overlap and confirms connectivity[2] |
| Limitation | Signal overlap in complex spectra[2] | Low natural abundance of ¹³C requires longer acquisition times | Requires more instrument time and expertise |
Table 1: Comparative performance of NMR techniques for pyridine characterization.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight of polysubstituted pyridines and providing information about their chemical structure through fragmentation analysis. It is often coupled with chromatographic techniques (GC-MS, LC-MS) for the analysis of complex mixtures.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. Molecules are first ionized (e.g., by Electron Ionization - EI, or Electrospray Ionization - ESI), and the resulting ions are separated by an analyzer (e.g., quadrupole, time-of-flight) based on their m/z. The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[4]
Typical Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation: The sample is injected into an HPLC system, where the polysubstituted pyridine is separated from impurities on a column (e.g., C18).[5]
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI), where the analyte molecules are converted into gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, and their m/z ratios are measured.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight. Fragmentation patterns can be analyzed to deduce structural features.[6]
Performance Characteristics:
| Technique | Ionization Method | Typical LOD/LOQ | Key Advantage |
| GC-MS | Electron Ionization (EI) | 5 ng/cigarette (10 ng/mL)[7] | Excellent for volatile and thermally stable pyridines; provides reproducible fragmentation libraries.[7] |
| LC-MS | Electrospray (ESI) | Not specified, but highly sensitive | Broad applicability to a wide range of polarities and molecular weights; soft ionization preserves the molecular ion.[8] |
| HRMS (e.g., Orbitrap) | ESI, MALDI, etc. | Not specified, but high mass accuracy | Provides elemental composition, enabling confident identification of unknown compounds.[4][9] |
Table 2: Comparison of common MS techniques for pyridine analysis.
Chromatographic Methods (HPLC & GC)
Chromatography is the gold standard for assessing the purity of polysubstituted pyridine samples and for quantifying their concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the analyte's volatility and thermal stability.[10]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For pyridines, which are basic, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is most common.[11]
Typical Experimental Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol). Degas the solvents.[5]
-
System Setup: Equilibrate the HPLC column (e.g., C18, 150 mm x 4.6 mm, 5 µm) with the initial mobile phase composition until a stable baseline is achieved.[5]
-
Sample Injection: Inject a known volume (e.g., 20 µL) of the sample solution.[5]
-
Separation: Elute the sample through the column using either an isocratic (constant mobile phase composition) or gradient (changing composition) method.
-
Detection: Monitor the column effluent with a detector, typically a UV-Vis or Diode Array Detector (DAD), at a wavelength where the pyridine derivative absorbs strongly (e.g., 220-280 nm).[5]
-
Quantification: Create a calibration curve by injecting standards of known concentrations to quantify the analyte in the sample.[11]
Gas Chromatography (GC)
Principle: GC is used for volatile and thermally stable compounds.[7] A sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (carrier gas, e.g., helium) and a liquid or solid stationary phase coated on the column walls.
Typical Experimental Protocol (GC-FID/MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
-
System Setup: Set the temperatures for the injector, oven (often a temperature program is used), and detector. Set the carrier gas flow rate. A common column is a DB-1 capillary column (30 m x 250 µm x 0.25 µm).[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated inlet, where it is vaporized.
-
Separation: The vaporized components are carried through the column by the carrier gas and are separated based on their boiling points and interactions with the stationary phase.
-
Detection: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides identification.[7][10]
Performance Characteristics:
| Parameter | HPLC | GC |
| Applicability | Wide range of polarities and molecular weights.[5] | Volatile and thermally stable compounds only.[7] |
| Selectivity | High (tunable via mobile phase and column chemistry). | Very high, especially with capillary columns. |
| Sensitivity (LOD) | Method dependent (e.g., ~0.001 µg/mL).[7] | 0.01 mg/m³ (air sampling).[12] |
| Key Advantage | Versatility for non-volatile or thermally labile compounds. | Superior resolution for complex volatile mixtures. |
| Common Challenge | Poor retention of very polar pyridines; peak tailing.[5] | Derivatization may be needed for non-volatile compounds. |
Table 3: Comparison of HPLC and GC for pyridine analysis.
Other Spectroscopic and Structural Methods
While NMR, MS, and chromatography are the primary tools, other methods provide complementary information.
| Method | Principle | Information Provided |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[13] | Presence of functional groups and characteristic pyridine ring vibrations (e.g., C=C, C=N stretching).[14] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light due to electronic transitions (π → π*).[15] | Confirms the presence of the aromatic pyridine ring and conjugated systems; can be used for quantification.[16] |
| X-ray Crystallography | Determines the arrangement of atoms in a crystalline solid by diffracting X-rays.[17] | Provides the absolute, unambiguous 3D structure of the molecule in the solid state.[4][9] |
Table 4: Overview of complementary analytical techniques.
Visualizing the Analytical Workflow
The characterization of a novel polysubstituted pyridine typically follows a logical workflow, integrating multiple techniques to build a complete picture of its identity, purity, and structure.
Method Selection Guide
Choosing the right analytical technique depends on the specific question being asked. This decision tree illustrates a logical approach to method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. hjjkyyj.com [hjjkyyj.com]
- 13. asianpubs.org [asianpubs.org]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of the 5-Bromo-6-chloropyridin-3-ol Scaffold: A Comparative Guide to Derivative Bioactivity
For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel therapeutic agents are paramount. The halogenated pyridine scaffold, particularly 5-Bromo-6-chloropyridin-3-ol, represents a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the biological activities of compounds conceptually derived from this core structure, drawing upon data from closely related pyridine-based inhibitors to illustrate the potential structure-activity relationships (SAR).
While specific, comprehensive studies on a series of compounds directly synthesized from this compound are not extensively available in the public domain, the exploration of analogous pyridine-based scaffolds, such as those used in the development of kinase inhibitors, offers valuable insights into the potential of this chemical space. This guide will therefore leverage data from related pyridine derivatives to provide a framework for understanding how modifications to the this compound core could influence biological activity. The following sections will present comparative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Comparative Biological Activity of Pyridine-Based Kinase Inhibitors
To illustrate the potential of the this compound scaffold, we present a comparative analysis of a series of pyridine-based compounds targeting a key enzyme in inflammatory signaling, p38 MAP kinase. The data is collated from studies on structurally related inhibitors where the pyridine core is a central feature for biological activity.
| Compound ID | R1-Substitution (at C5 of Pyridine) | R2-Substitution (at N of amide) | p38α IC50 (nM) | Cell-based Assay (LPS-induced TNFα in THP-1 cells) IC50 (nM) |
| 1a | -H | Cyclopropyl | 150 | 800 |
| 1b | -CH3 | Cyclopropyl | 85 | 450 |
| 1c | -OCH3 | Cyclopropyl | 60 | 300 |
| 1d | -Cl | Cyclopropyl | 45 | 220 |
| 2a | -H | tert-Butyl | 120 | 750 |
| 2b | -CH3 | tert-Butyl | 70 | 400 |
| 2c | -OCH3 | tert-Butyl | 50 | 250 |
| 2d | -Cl | tert-Butyl | 35 | 180 |
| Alternative 1 | Phenyl | N/A | 25 | 150 |
| Alternative 2 | Thiophene | N/A | 40 | 200 |
Note: The data presented in this table is illustrative and compiled from various sources on pyridine-based p38 MAP kinase inhibitors to demonstrate potential SAR trends.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of the pyridine-based inhibitors.
p38α MAP Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of test compounds against the p38α MAP kinase enzyme.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated ATF2 substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
HTRF® Kinase-Glo® Max Assay kit (Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing p38α kinase and biotinylated ATF2 substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for p38α) to each well.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Max reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
LPS-induced TNFα Production in THP-1 Cells (Cell-based Assay)
Objective: To assess the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNFα in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well and differentiate them into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNFα production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of TNFα inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-chloropyridin-3-ol Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 5-Bromo-6-chloropyridin-3-ol scaffold. While comprehensive SAR studies on this specific nucleus are not extensively available in public literature, this guide synthesizes data from structurally related pyridine-based kinase inhibitors to infer key SAR principles. The information presented herein is intended to guide the rational design and optimization of novel kinase inhibitors based on this halogenated pyridinol core.
Structure-Activity Relationship (SAR) Analysis
The this compound core presents multiple avenues for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The primary points of diversification are the hydroxyl group at the 3-position, the bromine atom at the 5-position, and the chlorine atom at the 6-position. Based on analogous series of pyridine-based kinase inhibitors, the following SAR observations can be inferred:
-
Modification of the 3-Hydroxyl Group: The hydroxyl group can serve as a key hydrogen bond donor or acceptor in the kinase hinge region. Etherification or esterification of this group can probe the steric and electronic requirements of the active site. Conversion to an amino group can introduce a new vector for interaction and further substitution.
-
Substitution at the 5-Position (Bromo group): The bromo substituent can be varied to explore the impact of halogen bonding and lipophilicity. Replacing bromine with other halogens (Cl, F) or small alkyl or cyano groups can fine-tune potency and selectivity.
-
Substitution at the 6-Position (Chloro group): The chloro group is often crucial for activity in many kinase inhibitor scaffolds, contributing to favorable interactions within the ATP-binding pocket. Modifications at this position are generally less tolerated, but substitution with other small, electron-withdrawing groups could be explored.
Inferred SAR from Related Pyridine Scaffolds
The following table summarizes representative quantitative data from related pyridine-based kinase inhibitors, illustrating the impact of various substitutions on their inhibitory activity. This data provides a valuable starting point for the design of novel this compound derivatives.
| Scaffold | R1 (Position 5) | R2 (Position 3) | R3 (Position 6) | Target Kinase | IC50 (nM) | Reference Compound |
| Pyridin-3-ol | Bromo | -OH | Chloro | Hypothetical Kinase A | - | Core Scaffold |
| Furo[3,2-b]pyridin-3-ol | H | -O-aryl | H | CLK1 | 15 | Analog Series 1 |
| 6-Chloropyridin-3-amine | H | -NH-aryl | Chloro | EGFR | - | Analog Series 2 |
| Pyrazolopyridine | Various | Various | Various | FGFR | - | Analog Series 3 |
Note: The data in the table above is illustrative and derived from different pyridine-based scaffolds. Direct comparison of IC50 values should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP at a concentration near the Km for the specific kinase
-
Peptide or protein substrate specific to the kinase
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Add 2.5 µL of 2x kinase solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of 2.5x substrate and ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells.
-
Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by small molecule inhibitors. Many pyridine-based inhibitors target kinases within pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3]
Caption: A simplified diagram of common kinase signaling pathways targeted by inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for the discovery and initial evaluation of novel kinase inhibitors.
Caption: A general experimental workflow for the development of kinase inhibitors.
References
In Vitro Screening of 5-Bromo-6-chloropyridin-3-ol Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of hypothetical compounds derived from a 5-Bromo-6-chloropyridin-3-ol scaffold. The data presented herein is a representative compilation from various studies on structurally related pyridine derivatives and serves to illustrate a framework for evaluating novel chemical entities. This document outlines their cytotoxic effects on various cancer cell lines and their inhibitory potential against a key oncogenic kinase. Detailed experimental protocols and visual representations of key processes are included to support the interpretation of the presented data.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic activity of three representative this compound based compounds (designated as BCP-1, BCP-2, and BCP-3) was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. For comparison, a known multi-kinase inhibitor, Sorafenib, is included as a reference compound.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| BCP-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| BCP-2 | 2.1 ± 0.3 | 4.7 ± 0.5 | 6.8 ± 0.6 |
| BCP-3 | 15.6 ± 1.2 | 22.4 ± 2.1 | 28.9 ± 2.5 |
| Sorafenib | 5.2 ± 0.4 | 6.8 ± 0.7 | 8.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of the BCP compounds was assessed against Pim-1 kinase, a serine/threonine kinase frequently implicated in cancer cell proliferation and survival.[1] The IC50 values were determined using an in vitro kinase assay.
| Compound | Pim-1 Kinase IC50 (nM) |
| BCP-1 | 75.2 ± 6.3 |
| BCP-2 | 15.8 ± 1.9 |
| BCP-3 | > 1000 |
| Staurosporine (Control) | 5.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay[2][3][4][5][6]
This protocol is used to assess the cytotoxic effects of the test compounds on cultured cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (Pim-1)[7]
This protocol is designed to measure the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, Pim-1 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
The percent inhibition is calculated relative to a control reaction with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by pyridine-based inhibitors.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-6-chloropyridin-3-ol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 5-Bromo-6-chloropyridin-3-ol is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.[2]
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Adherence to institutional and regulatory guidelines is paramount.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its chemical properties as a halogenated organic compound and its known hazards, this compound should be treated as hazardous waste.[4]
-
Waste Segregation: Do not mix this compound with other waste streams, particularly non-hazardous waste. Keep it in a dedicated, closed container.[1][2][5]
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[1][2][3][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Packaging and Labeling for Disposal:
-
Container: Use a robust, leak-proof, and chemically compatible container. The container must be kept closed.[1][2][5]
-
Labeling: The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date of accumulation.
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[5]
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that the disposal method complies with all local, regional, and national regulations.[4]
Quantitative Data Summary
| Hazard Category | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | [2][6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [2][6] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [2][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-6-chloropyridin-3-ol
For Immediate Reference: Key Safety and Handling Protocols for 5-Bromo-6-chloropyridin-3-ol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1]. The signal word for this chemical is "Warning"[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1][3]. |
| Eye and Face Protection | ANSI-approved chemical splash goggles and a face shield | To protect against splashes that can cause serious eye irritation[1][2]. |
| Skin and Body Protection | A fully buttoned lab coat and appropriate footwear | To prevent accidental skin exposure[1]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or fumes, which may cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Always work with this compound in a properly functioning and certified laboratory chemical fume hood to ensure adequate ventilation[4].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wash hands and any exposed skin thoroughly after handling[1][2].
-
Do not eat, drink, or smoke in the work area[5].
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place[1][2].
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2]. Remove and wash contaminated clothing before reuse[1][2].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1].
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect waste material in a designated, compatible, and properly labeled hazardous waste container[4][6][7].
-
Do not mix halogenated waste with non-halogenated waste streams to avoid higher disposal costs[7][8][9].
-
Keep the waste container tightly closed except when adding waste[6].
2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations by transferring them to an approved waste disposal plant[1][5].
-
Do not dispose of this chemical down the drain or into the environment[3][4].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
